Mal-PEG25-NH2 hydrochloride
Beschreibung
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Structure
2D Structure
Eigenschaften
Molekularformel |
C54H105ClN2O26 |
|---|---|
Molekulargewicht |
1233.9 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C54H104N2O26.ClH/c55-3-5-59-7-9-61-11-13-63-15-17-65-19-21-67-23-25-69-27-29-71-31-33-73-35-37-75-39-41-77-43-45-79-47-49-81-51-52-82-50-48-80-46-44-78-42-40-76-38-36-74-34-32-72-30-28-70-26-24-68-22-20-66-18-16-64-14-12-62-10-8-60-6-4-56-53(57)1-2-54(56)58;/h1-2H,3-52,55H2;1H |
InChI-Schlüssel |
BOTXZFRLMDBTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Mal-PEG25-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG25-NH2 hydrochloride is a high-purity, heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, stability, and solubility, alongside detailed experimental protocols for its application. The document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling the effective utilization of this versatile linker in their work.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a maleimide (B117702) group at one end and a primary amine group at the other, presented as a hydrochloride salt.[1][2] The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, forming a stable thioether bond, while the amine group can readily react with carboxylic acids or their activated esters to form a stable amide bond.[2][3] The 25-unit PEG chain confers increased hydrophilicity and biocompatibility to the conjugates, often improving their solubility and pharmacokinetic profiles.[4] The hydrochloride salt form can enhance the stability and solubility of the linker itself.[2]
This unique bifunctional nature makes this compound an ideal tool for covalently linking two different molecules, such as a protein and a small molecule drug, or for synthesizing complex molecules like PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₁₀₅ClN₂O₂₆ | [7] |
| Molecular Weight | 1233.86 g/mol | [7] |
| Appearance | White to off-white solid or viscous liquid | [8] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride, acetone. | [1][8] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (In Solvent) | -80°C for up to 1 year. | [5] |
Stability and Handling
The stability of the maleimide group is a critical consideration in experimental design. The maleimide-thiol conjugate, formed via a Michael addition reaction, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[9] Additionally, the thiosuccinimide ring can undergo hydrolysis to form a more stable succinamic acid thioether, a reaction that is influenced by pH.[9] To ensure the integrity of the linker, it is recommended to store it in a desiccated environment at -20°C and to avoid repeated freeze-thaw cycles of solutions.[1] The maleimide group is also sensitive to light and oxygen.[10]
Experimental Protocols
General Two-Step Bioconjugation Protocol
This protocol describes a general workflow for conjugating a protein containing a primary amine (Protein-NH2) to a molecule containing a sulfhydryl group (Molecule-SH) using this compound.
Materials:
-
Protein-NH2
-
Molecule-SH
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting column
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Activation of Carboxyl-Containing Molecule (if applicable): If conjugating the amine end of the linker to a carboxyl group on a molecule, dissolve the carboxyl-containing molecule in Activation Buffer. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.
-
Reaction with this compound (Amine Reaction): Dissolve this compound in the appropriate reaction buffer. Add the activated carboxyl-containing molecule or the amine-reactive molecule (e.g., NHS ester) to the linker solution. A 5-20 fold molar excess of the linker is typically used. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of the Intermediate: Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with Conjugation Buffer.
-
Reaction with Sulfhydryl-Containing Molecule (Maleimide Reaction): Immediately add the sulfhydryl-containing molecule to the purified intermediate. The reaction should be performed at pH 6.5-7.5. A 1.5-5 fold molar excess of the sulfhydryl-containing molecule is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unreacted molecules.
Caption: Two-step bioconjugation workflow using Mal-PEG25-NH2.
PROTAC Synthesis Protocol Outline
This protocol outlines the general steps for synthesizing a PROTAC using this compound to link a target protein ligand (POI Ligand) and an E3 ligase ligand.
Procedure:
-
First Ligand Coupling (Amine Reaction): The amine end of this compound is typically reacted first with a carboxylic acid or activated ester on either the POI ligand or the E3 ligase ligand. This reaction is usually performed in an organic solvent like DMF or DMSO with a coupling agent such as HATU or HOBt/DIC.
-
Purification: The resulting intermediate is purified, often using flash chromatography or preparative HPLC, to remove unreacted starting materials and coupling reagents.
-
Second Ligand Coupling (Maleimide Reaction): The purified intermediate, now bearing a maleimide group, is reacted with the second ligand which contains a free thiol group. This reaction is typically performed in a suitable buffer at pH 6.5-7.5.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR.
Caption: General workflow for PROTAC synthesis.
Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[3][4]
-
PROTACs: This linker is employed in the synthesis of PROTACs for targeted protein degradation.[5][6]
-
Peptide and Protein Modification: The bifunctional nature of the linker allows for the site-specific modification of peptides and proteins to introduce new functionalities.
-
Drug Delivery and Nanotechnology: It can be used to functionalize nanoparticles, liposomes, and other drug delivery systems for targeted delivery.[2]
-
Surface Modification: The linker can be used to attach biomolecules to surfaces for applications in biosensors and diagnostics.[2]
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, heterobifunctional reactivity, and the hydrophilicity imparted by the PEG chain make it a powerful component in the design and synthesis of advanced bioconjugates and therapeutics. By understanding its properties and employing the appropriate reaction conditions, scientists can effectively leverage this linker to advance their research and development efforts.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Mal-PEG25-NH2 hydrochloride_TargetMol [targetmol.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Mal-PEG-NH2 [nanosoftpolymers.com]
- 9. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to the Synthesis and Purity of Mal-PEG25-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Maleimide-PEG25-Amine (Mal-PEG25-NH2) hydrochloride. This heterobifunctional PEG linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.
Introduction
Mal-PEG25-NH2 hydrochloride is a polyethylene (B3416737) glycol (PEG) derivative with a terminal maleimide (B117702) group and an amine group, connected by a 25-unit PEG spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the amine group can be conjugated to carboxyl groups or activated esters. The hydrochloride salt form enhances the stability and solubility of the compound. This linker is particularly useful in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C54H105ClN2O26 | [1] |
| Molecular Weight | 1233.86 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform | [2] |
| Storage | Store at -20°C for long-term storage | [3] |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process. A representative synthetic route involves the reaction of a diamino-PEG with a maleimide derivative, followed by purification and conversion to the hydrochloride salt.
References
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG25-NH2 Hydrochloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of Mal-PEG25-NH2 hydrochloride, a heterobifunctional linker widely utilized in the field of bioconjugation. This document details the underlying chemistry, experimental considerations, and protocols for its use in creating stable and effective bioconjugates for research, diagnostics, and therapeutic development.
Core Mechanism of Action
This compound is a chemical linker designed to covalently connect two different molecules. Its structure consists of three key components, each with a specific function in the bioconjugation process: a maleimide (B117702) group, a 25-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group, supplied as a hydrochloride salt for enhanced stability.[1][2]
The Maleimide Group: Thiol-Specific Covalent Linkage
The primary reactive component of this linker is the maleimide group. It facilitates covalent bond formation with sulfhydryl (thiol) groups (-SH), which are naturally present in the side chains of cysteine residues within proteins and peptides.[] The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond.[2]
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while competing reactions with other nucleophilic groups, such as amines, are minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[]
The PEG25 Spacer: Enhancing Biocompatibility and Pharmacokinetics
The polyethylene glycol (PEG) spacer is a flexible, hydrophilic chain composed of 25 repeating ethylene (B1197577) oxide units. This component of the linker serves several critical functions in bioconjugation:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting bioconjugate and can protect it from enzymatic degradation.[]
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, can mask immunogenic epitopes on proteins and other biomolecules, potentially reducing the risk of an immune response.[]
-
Enhanced Pharmacokinetics: The PEG spacer increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[4]
-
Steric Hindrance Reduction: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their native conformation and biological activity.
The Primary Amine Group (as Hydrochloride Salt): A Versatile Handle for Further Conjugation
The terminal primary amine (-NH2) provides a second reactive site for conjugation. This amine group can be readily coupled to various functional groups, including:
-
Carboxylic acids (-COOH): In the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the amine group forms a stable amide bond with a carboxyl group.[2]
-
Activated esters (e.g., NHS esters): The amine group can directly react with activated esters to form an amide bond.[1]
The amine is provided as a hydrochloride salt (·HCl), which enhances the stability and shelf-life of the reagent by preventing unwanted side reactions of the free amine.[1] Prior to use in a reaction targeting the amine, the hydrochloride salt is typically neutralized by the basic pH of the reaction buffer.
Quantitative Data in Bioconjugation
The efficiency of bioconjugation reactions involving this compound can be influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and pH. The following tables summarize representative quantitative data from studies using maleimide-PEG linkers.
| Reactant 1 | Reactant 2 | Maleimide:Thiol Molar Ratio | Reaction Time & Temperature | Conjugation Efficiency (%) | Reference |
| Nanoparticles | cRGDfK peptide | 2:1 | 30 min, Room Temperature | 84 ± 4% | [5] |
| Nanoparticles | 11A4 nanobody | 5:1 | 2 hours, Room Temperature | 58 ± 12% | [5] |
Table 1: Reported Conjugation Efficiencies for Maleimide-Thiol Reactions.
| Parameter | Recommended Range | Notes | Reference |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Maleimide hydrolysis increases at pH > 7.5. | [1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, but reaction times will be longer. | [6] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is often used to drive the reaction to completion. | [6] |
Table 2: General Reaction Parameters for Maleimide-Thiol Conjugation.
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
Protocol 1: Two-Step Conjugation to an Antibody and a Small Molecule
This protocol describes the conjugation of a small molecule with a free thiol group to an antibody using this compound as a linker.
Materials:
-
Antibody with available primary amine groups (e.g., lysine (B10760008) residues)
-
This compound
-
Small molecule with a free thiol group
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer B: 100 mM Carbonate/Bicarbonate buffer, pH 8.0-8.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of Mal-PEG25-NH2 with the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Reaction Buffer B. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified by dialysis against Reaction Buffer B or using a desalting column.
-
EDC/NHS Solution Preparation: Immediately before use, prepare a 10 mM stock solution of EDC and a 20 mM stock solution of NHS in anhydrous DMSO or water.
-
Activation Reaction:
-
Add a 50-fold molar excess of EDC and NHS to the antibody solution.
-
Dissolve the this compound in Reaction Buffer B to a concentration of 10 mM.
-
Add a 10 to 20-fold molar excess of the Mal-PEG25-NH2 solution to the antibody-EDC/NHS mixture.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification: Remove excess linker and reagents using a desalting column equilibrated with Reaction Buffer A.
Step 2: Conjugation of the Maleimide-Activated Antibody to the Thiol-Containing Small Molecule
-
Small Molecule Preparation: Dissolve the thiol-containing small molecule in Reaction Buffer A.
-
Conjugation Reaction:
-
Add the maleimide-activated antibody from Step 1 to the small molecule solution. A 1.5 to 2-fold molar excess of the small molecule is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching solution (e.g., 10 mM cysteine) to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final antibody-small molecule conjugate using a desalting column or size-exclusion chromatography to remove unreacted small molecules and quenching reagent.
Protocol 2: Characterization of the Bioconjugate
A. HPLC Analysis:
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the final conjugate.
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 280 nm for the protein and at a wavelength specific to the conjugated molecule if it has a chromophore. The conjugate will have a different retention time than the unconjugated antibody.[6]
B. Mass Spectrometry (MS):
Mass spectrometry can confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).
-
Sample Preparation: Desalt the purified conjugate to remove non-volatile salts.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Interpretation: Deconvolute the mass spectrum to determine the molecular weights of the species present. The mass of the conjugate will be the sum of the antibody mass and the mass of the attached linker-small molecule complex. The distribution of peaks will indicate the heterogeneity of the conjugation.[6]
Visualizations
Reaction Mechanism
References
Navigating the Chemical Landscape of Mal-PEG25-NH2 Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Mal-PEG25-NH2 hydrochloride, a heterobifunctional linker critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's properties, supported by experimental data from related molecules, and detailed protocols for in-house characterization.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a maleimide (B117702) group at one end and a primary amine at the other, with a chain of 25 PEG units. The maleimide group offers selective reactivity towards sulfhydryl groups, commonly found in cysteine residues of proteins, while the amine group provides a versatile handle for conjugation to carboxyl groups or activated esters. The hydrochloride salt form is utilized to enhance the stability of the amine group. Understanding the solubility and stability of this linker is paramount for its effective use in bioconjugation, ensuring reproducibility and the overall quality of the final product.
Solubility Profile
The incorporation of a 25-unit PEG chain generally imparts good aqueous solubility to the molecule. While specific quantitative data for this compound is not extensively published, data from similar Mal-PEG-NH2 compounds provides a strong indication of its solubility characteristics.
Table 1: Solubility of Mal-PEG-Amine Compounds in Various Solvents
| Solvent | Reported Solubility (General Mal-PEG-NH2) | Expected Solubility for this compound |
| Water | 10 mg/mL | High |
| Chloroform | 10 mg/mL | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | High |
| Dimethylformamide (DMF) | Soluble | High |
| Ethanol | Soluble | High |
| Phosphate-Buffered Saline (PBS) | Soluble | High, but pH-dependent stability should be considered |
Note: The expected solubility is an estimation based on the properties of PEG and data from similar molecules. Actual quantitative solubility should be determined experimentally.
Experimental Protocol: Determining Aqueous and Organic Solubility
A standard method for determining the solubility of a compound is the shake-flask method, followed by quantification of the dissolved solute.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of the maleimide group, which is susceptible to hydrolysis, especially at neutral to alkaline pH. The thioether bond formed upon conjugation with a sulfhydryl group can also exhibit instability through a retro-Michael reaction.
pH-Dependent Stability of the Maleimide Group
The maleimide ring is prone to hydrolysis, which converts it to a maleamic acid derivative that is unreactive towards sulfhydryl groups. The rate of this hydrolysis is highly dependent on the pH of the solution.
Table 2: pH-Dependent Hydrolysis of Maleimide Moieties
| pH Range | Rate of Hydrolysis | Implication for Bioconjugation |
| 3.0 - 5.5 | Slow | High stability, but thiol-maleimide reaction is also slower. |
| 6.5 - 7.5 | Moderate | Optimal range for thiol-maleimide conjugation, balancing reactivity and stability. |
| > 7.5 | Rapid | Increased rate of hydrolysis, reducing conjugation efficiency. |
Data is based on studies of similar maleimide-containing PEG molecules.
Experimental Protocol: Assessing pH-Dependent Stability via HPLC
The stability of this compound in different pH buffers can be monitored by High-Performance Liquid Chromatography (HPLC).
Workflow for pH Stability Assay
Caption: HPLC-based workflow for pH stability assessment.
Stability of the Thioether Bond
The thioether bond formed between the maleimide and a sulfhydryl group can undergo a retro-Michael reaction, leading to deconjugation. This process is more pronounced in the presence of competing thiols, such as glutathione, which is abundant in the intracellular environment.
Signaling Pathway of Maleimide Conjugation and Deconjugation
Caption: Reactions of the maleimide group.
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: The solid compound should be stored at -20°C, protected from moisture.
-
Handling: For use, the compound should be warmed to room temperature before opening to prevent moisture condensation. Solutions should be prepared fresh and used promptly, especially when in buffers with a pH greater than 7.
Conclusion
This compound is a valuable tool in bioconjugation, offering a balance of reactivity and hydrophilicity. A thorough understanding of its solubility and stability is crucial for the successful development of robust and reproducible bioconjugates. While this guide provides a comprehensive overview based on available data, it is strongly recommended that researchers perform in-house validation to determine the optimal conditions for their specific applications. The provided experimental protocols offer a starting point for such characterization, enabling the full potential of this versatile linker to be realized in the advancement of novel therapeutics and diagnostics.
Mal-PEG25-NH2 Hydrochloride: An In-depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mal-PEG25-NH2 hydrochloride, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is designed to be a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts and Properties
This compound is a high-purity, monodisperse PEG linker featuring a maleimide (B117702) group at one end and an amine group at the other, with a 25-unit polyethylene glycol chain as a spacer.[1] The hydrochloride salt form enhances its stability.[2] This heterobifunctional architecture allows for the sequential and specific conjugation of two different molecules.
The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3] The primary amine group can readily react with activated esters, carboxylic acids, or other amine-reactive functional groups to form stable amide bonds.[4] The PEG spacer imparts water solubility, biocompatibility, and flexibility to the resulting conjugate, which can improve its pharmacokinetic properties.
Chemical and Physical Properties
| Property | Value | References |
| Chemical Formula | C54H105ClN2O26 | [1] |
| Molecular Weight | 1233.86 g/mol | [1] |
| Appearance | White to off-white solid or powder | [5] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | [5] |
Storage and Stability
| Condition | Duration | References |
| Powder at -20°C | 3 years | [1] |
| In solvent at -80°C | 1 year | [1] |
| Shipping | Ambient temperature with blue ice | [1] |
Reaction Kinetics and Efficiency
The conjugation efficiency of this compound is influenced by several factors, including pH, temperature, and the molar ratio of reactants.
Maleimide-Thiol Conjugation
The reaction of the maleimide group with a thiol is most efficient within a specific pH range.
| Parameter | Optimal Range/Value | Notes | References |
| pH | 6.5 - 7.5 | At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, competitive reaction with amines can occur. | [3] |
| Reaction Time | 30 minutes to 2 hours | The reaction between maleimide and L-cysteine can reach completion in under 2 minutes in solution. For larger molecules like antibodies, longer reaction times are common. | [6] |
| Molar Ratio (Linker:Thiol) | 2:1 to 5:1 | The optimal ratio can vary depending on the specific molecules being conjugated. For a peptide like cRGDfK, a 2:1 ratio was optimal, while for a larger nanobody, a 5:1 ratio yielded the best results. | [6] |
| Reaction Efficiency | 58% - 84% | Efficiency is dependent on the reaction conditions and the specific biomolecules involved. | [6] |
Amine Conjugation
The primary amine of the linker can be conjugated to molecules containing carboxylic acids or activated esters.
| Parameter | Optimal Range/Value | Notes | References |
| pH | 7.0 - 9.0 | For reactions with N-hydroxysuccinimide (NHS) esters. | [7] |
| Reaction Time | 1 - 2 hours | Dependent on the reactivity of the amine-reactive group. | |
| Kinetics | Follows Michaelis-Menten kinetics | The reaction rate is dependent on the concentration of the linker and the protein. |
Experimental Protocols
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the general steps for conjugating a cytotoxic drug to an antibody using this compound.
Detailed Protocol for Antibody Conjugation
This protocol provides a more detailed procedure for the conjugation of a molecule to an antibody via its cysteine residues.
Materials:
-
Antibody of interest
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Molecule to be conjugated (with an amine-reactive group)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Size Exclusion Chromatography (SEC) column
-
DMSO or DMF
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS to a final concentration of 2-5 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column or dialysis against PBS.
-
-
Linker-Molecule Conjugation:
-
Dissolve the this compound and the amine-reactive molecule in DMSO or DMF.
-
React the two components according to the specific chemistry of the amine-reactive group, typically at room temperature for 1-4 hours.
-
-
Antibody-Linker Conjugation:
-
Add the pre-formed Linker-Molecule conjugate to the reduced antibody solution at a 5-10 fold molar excess.
-
Adjust the pH of the reaction mixture to 6.5-7.0.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove unconjugated linker and small molecules.
-
-
Characterization:
-
Characterize the ADC using techniques such as SDS-PAGE, size-exclusion HPLC, and mass spectrometry to determine the Drug-to-Antibody Ratio (DAR) and confirm the integrity of the conjugate.[8]
-
PROTAC Synthesis Workflow
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.
Mechanism of Action of PROTACs
PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Safety and Handling
| Hazard | Precaution |
| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area. |
| Skin Contact | May cause skin irritation. Wear protective gloves and clothing. |
| Eye Contact | May cause eye irritation. Wear eye protection. |
| Ingestion | May be harmful if swallowed. Do not ingest. |
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
This compound is a versatile and valuable tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and efficient construction of complex bioconjugates. This guide has provided a detailed overview of its properties, reaction conditions, and applications, along with practical experimental protocols and safety information to facilitate its effective use in the laboratory.
References
- 1. Mal-PEG25-NH2 hydrochloride_TargetMol [targetmol.com]
- 2. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenkemusa.com [jenkemusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Strategic Role of Mal-PEG25-NH2 Hydrochloride in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This technical guide delves into the pivotal role of Mal-PEG25-NH2 hydrochloride, a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and optimization of PROTACs.
Core Concepts: The Functionality of this compound
This compound is a high-purity, monodisperse PEG linker featuring a maleimide (B117702) group at one terminus and an amine group (as a hydrochloride salt) at the other, connected by a 25-unit polyethylene glycol chain. This specific architecture imparts several advantageous properties to the PROTAC synthesis workflow and the final molecule's biological activity.
-
Heterobifunctionality for Sequential Conjugation: The distinct reactivity of the terminal functional groups allows for a controlled, stepwise synthesis. The maleimide group exhibits high reactivity towards thiol groups, typically found in cysteine residues on a protein-of-interest (POI) ligand. The primary amine, after deprotection from its hydrochloride salt, readily participates in amide bond formation with a carboxylic acid group on an E3 ligase ligand. This orthogonality minimizes the formation of undesirable side products.
-
The Polyethylene Glycol (PEG) Spacer: The 25-unit PEG chain offers significant benefits:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability.[1]
-
Optimal Length and Flexibility: The length of the linker is crucial for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The extended and flexible nature of the PEG25 chain can span considerable distances between the two proteins and adopt multiple conformations, increasing the probability of productive ternary complex formation.
-
PROTAC Synthesis Employing this compound: A Step-by-Step Methodology
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. The following protocol is a representative example for the synthesis of a hypothetical PROTAC targeting a cysteine-containing POI ligand and a carboxylated E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau, VHL).
Experimental Protocol: Two-Step PROTAC Synthesis
Step 1: Conjugation of Mal-PEG25-NH2 to the POI Ligand
-
Materials:
-
Cysteine-containing POI ligand
-
This compound
-
Anhydrous, degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the cysteine-containing POI ligand in the reaction buffer to a final concentration of 1-5 mg/mL.
-
In a separate vial, dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer. A 1.2 to 1.5 molar excess of the linker over the POI ligand is recommended.
-
Add the Mal-PEG25-NH2 solution to the POI ligand solution dropwise while stirring under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS to confirm the formation of the POI-Linker conjugate.[3]
-
Upon completion, the product can be purified by size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Step 2: Conjugation of the POI-Linker to the E3 Ligase Ligand
-
Materials:
-
Purified POI-Linker conjugate
-
Carboxylated E3 ligase ligand (e.g., VHL-COOH)
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
A non-nucleophilic base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the carboxylated E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the purified POI-Linker conjugate (with the now free amine) in anhydrous DMF.
-
Add the POI-Linker solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC product is purified by preparative RP-HPLC. The purified fractions are lyophilized to yield the final product.
-
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the PROTAC.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC.
Quantitative Data and Biological Evaluation of PEG-based PROTACs
The efficacy of a PROTAC is determined through a series of in vitro and in vivo assays. While specific data for a PROTAC synthesized with this compound is not publicly available, the following table presents representative data for PROTACs utilizing long-chain PEG linkers, illustrating the type of quantitative analysis performed.
| Parameter | Description | Typical Values for effective PROTACs | Reference |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the target protein and the E3 ligase. | 1 - 100 nM | [6] |
| Degradation Concentration (DC50) | The concentration of the PROTAC required to degrade 50% of the target protein. | 0.1 - 100 nM | [6] |
| Maximal Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | > 80% | [6] |
| Half-maximal Inhibitory Concentration (IC50) | The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%. | Varies depending on the target and cell line | [7] |
Visualizing the PROTAC Mechanism and Synthesis
Diagram 1: PROTAC Synthesis Workflow
References
- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. | Sigma-Aldrich [sigmaaldrich.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Protein Modification via PEGylation for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, practical methodologies, and critical outcomes of PEGylation in modern therapeutics.
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This process has been instrumental in enhancing the therapeutic efficacy of numerous protein-based drugs by improving their pharmacokinetic and pharmacodynamic profiles. By increasing the hydrodynamic size of the protein, PEGylation effectively prolongs its plasma half-life, reduces immunogenicity, and enhances its stability and solubility.[1][2][3] This guide provides a comprehensive technical overview of protein PEGylation, including the underlying chemistry, detailed experimental protocols for common conjugation strategies, and a quantitative analysis of its impact on key biopharmaceutical parameters. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical modification technique.
Core Concepts of Protein PEGylation
At its core, PEGylation is a chemical process that links one or more strands of the inert, hydrophilic polymer PEG to a therapeutic protein.[1] This modification physically "masks" the protein, creating a hydrated shell that bestows several significant pharmacological advantages.[3]
Key Benefits of PEGylation:
-
Extended Circulatory Half-Life: The increased size of the PEG-protein conjugate significantly reduces its rate of renal clearance, thereby prolonging its presence in the bloodstream.[4][5]
-
Reduced Immunogenicity: The PEG chains can shield antigenic epitopes on the protein surface, making it less likely to be recognized and neutralized by the host's immune system.[6][7]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and mechanical stability.[1][2]
-
Improved Solubility: The hydrophilic nature of PEG is particularly beneficial for increasing the solubility of hydrophobic proteins.[1]
Generations of PEGylation Chemistry
The technology of PEGylation has evolved from non-specific to highly targeted approaches:
-
First-Generation PEGylation: This early approach involved the random attachment of linear PEG molecules to multiple sites on a protein, often targeting the abundant primary amine groups of lysine (B10760008) residues. This method frequently resulted in a heterogeneous mixture of PEGylated species with varying levels of activity and clearance rates.[3]
-
Second-Generation PEGylation: To overcome the heterogeneity of the first generation, "second-generation" strategies were developed. These include the use of larger, branched PEG molecules and site-specific conjugation techniques.[3] Site-specific PEGylation, which targets a predetermined location on the protein (such as a free cysteine residue or the N-terminus), yields a more homogeneous and well-defined product with a more predictable therapeutic profile.[3][8]
Chemistry of PEGylation: Targeting Functional Groups
The success of PEGylation hinges on the use of activated PEG derivatives that can react with specific functional groups on the protein's surface. The choice of chemistry dictates the site of attachment and the stability of the resulting linkage.
Amine-Specific PEGylation (Lysine and N-Terminus)
Targeting primary amines is the most common PEGylation strategy due to the prevalence of lysine residues on protein surfaces.[3]
-
Reagents: N-Hydroxysuccinimide (NHS) esters of PEG are widely used.[9] These reagents react with unprotonated primary amines at a physiological to slightly alkaline pH (7-9) to form a stable and irreversible amide bond.[10]
-
Selectivity: While this method is robust, it can be non-specific if multiple lysine residues are accessible. However, by controlling the reaction pH, selectivity for the N-terminal α-amino group over the ε-amino groups of lysines can be achieved due to the lower pKa of the N-terminal amine.[3][11]
Thiol-Specific PEGylation (Cysteine)
For site-specific modification, targeting the sulfhydryl group of a cysteine residue is a preferred method.
-
Reagents: PEG-maleimide is a popular reagent that reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[8][12]
-
Site-Specificity: Since free cysteines are relatively rare in proteins (many are involved in disulfide bonds), a single free cysteine can be genetically engineered into the protein sequence at a desired location, allowing for precise, single-point attachment of the PEG chain.[8]
Quantitative Impact of PEGylation on Protein Therapeutics
The decision to PEGylate a protein therapeutic is driven by the quantifiable improvements it offers. The following tables summarize key data on the effects of PEGylation.
Table 1: Effect of PEGylation on Plasma Half-Life
| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25x | [4] |
| Interferon α-2a | 40 (branched) | ~7.7 hours | ~77 hours | ~10x | [13] |
| Bovine Serum Albumin | - | 13.6 minutes | 4.5 hours | ~20x | [1] |
Table 2: Pharmacokinetic Parameters of Approved PEGylated Drugs
| Drug | Protein | PEG Size (kDa) | Mean Terminal Half-Life | Key Pharmacokinetic Feature | Reference |
| Pegasys® | Interferon alfa-2a | 40 (branched) | 164 hours (range 84-353) | Prolonged absorption and clearance compared to native interferon. | [13] |
| Neulasta® | G-CSF | 20 | ~15-80 hours | Clearance is inversely related to neutrophil count. | [3][8] |
Table 3: Representative Data on Retained Biological Activity Post-PEGylation
| Protein | PEGylation Site/Method | PEG Size (kDa) | Retained Activity | Observations | Reference |
| L-asparaginase | Disulfide Bridge | - | Retained biological activity | Activity was retained, but activity in Interferon α-2b decreased with the same method. | [8] |
| TRAIL | Cysteine Mutant | - | ~50% of wild type | The site of cysteine mutation is critical for retaining activity. | [8] |
| Alpha-1 Antitrypsin | N-terminal / Thiol | 40 (branched) | Maintained | PEGylation did not affect the structure of the reaction center loop. | [14] |
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for common PEGylation and purification procedures. Note: These are starting points; optimal conditions (e.g., molar ratios, reaction times, buffer composition) must be determined empirically for each specific protein.
Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester
This protocol describes the random PEGylation of a protein's primary amines.
Materials:
-
Protein of interest
-
PEG-NHS Ester reagent
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris.[15]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF to dissolve the PEG reagent
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[15]
-
PEG Reagent Preparation: Immediately before use, equilibrate the PEG-NHS Ester vial to room temperature.[15] Prepare a 10 mM solution by dissolving the reagent in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS Ester to the protein solution.[15] The volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[15]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography method (see Protocol 3).
Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide
This protocol is for the site-specific PEGylation of a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: PBS, pH 7.0, or another thiol-free buffer.[12] The inclusion of EDTA (1-2 mM) is recommended to prevent disulfide bond formation.
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent (e.g., DTT or TCEP) followed by removal of the reducing agent.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[12]
-
Incubation: Allow the reaction to proceed with gentle stirring for 2-4 hours at room temperature or overnight at 4°C.[12]
-
Purification: The reaction mixture typically does not require quenching. Proceed directly to purification to separate the PEGylated conjugate from unreacted protein and excess PEG reagent.[12]
Protocol 3: Purification of PEGylated Proteins
Chromatography is essential to separate the desired PEGylated product from the reaction mixture.
Method 1: Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation significantly increases a protein's size, making SEC effective for removing unreacted, smaller PEG reagents and, in some cases, separating the native protein from the larger PEGylated conjugate.[]
-
Procedure:
-
Equilibrate an appropriate SEC column (selected based on the molecular weight of the conjugate) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute with the equilibration buffer. The PEGylated protein will elute earlier than the unmodified protein and excess PEG reagent.
-
Collect fractions and analyze using SDS-PAGE and UV absorbance to identify the purified product.
-
Method 2: Ion Exchange Chromatography (IEX)
-
Principle: Separates molecules based on their net surface charge. The PEG polymer masks the surface charges of the protein, altering its interaction with the IEX resin.[][17] This allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers.[][17]
-
Procedure:
-
Select a cation or anion exchange column based on the protein's isoelectric point (pI) and the chosen buffer pH.
-
Equilibrate the column with a low-salt starting buffer.
-
Load the reaction mixture. Unmodified protein will typically bind more strongly than the PEGylated versions.
-
Elute the bound species using a salt gradient (e.g., increasing NaCl concentration). The PEGylated species will elute at lower salt concentrations than their unmodified counterparts.
-
Collect and analyze fractions to identify the desired product.
-
Visualization of Pathways and Workflows
Signaling Pathway of PEG-Interferon
The diagram below illustrates the intracellular signaling cascade initiated by the binding of PEGylated Interferon-α (PEG-IFN-α) to its cell surface receptor.
Caption: JAK-STAT signaling pathway activated by PEG-Interferon-α binding.[18][19][20][21]
General Experimental Workflow for Protein PEGylation
This diagram outlines the logical progression of steps involved in the development and analysis of a PEGylated protein therapeutic.
Caption: A typical workflow for the development of a PEGylated protein.[22][23]
Conclusion
PEGylation remains a vital and powerful tool in the arsenal (B13267) of the drug developer, enabling the transformation of promising protein candidates into effective, patient-friendly therapeutics. The evolution from random, first-generation approaches to precise, site-specific second-generation techniques has allowed for the creation of more homogeneous and efficacious drugs. A thorough understanding of the underlying chemistry, mastery of the experimental protocols for conjugation and purification, and rigorous analytical characterization are paramount to successfully harnessing the full potential of this technology. As the field continues to advance, PEGylation will undoubtedly play a crucial role in the development of the next generation of innovative biopharmaceuticals.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 21. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Introduction: The Versatile Bridge in Bioconjugation
An In-depth Technical Guide to Maleimide-PEG-Amine Linkers in Medical Research
Audience: Researchers, scientists, and drug development professionals.
In the intricate world of medical research and drug development, the ability to selectively link different molecular entities is paramount. Heterobifunctional crosslinkers are the master keys to this challenge, and among them, Maleimide-PEG-Amine (Mal-PEG-NH2) linkers have emerged as exceptionally versatile and powerful tools.[1][2] These linkers consist of three key components: a thiol-reactive maleimide (B117702) group, a flexible, water-soluble polyethylene glycol (PEG) spacer, and an amine-reactive primary amine group.[1][3]
This unique trifecta of functionalities allows for the precise and stable conjugation of a vast array of molecules, including proteins, peptides, antibodies, therapeutic agents, and nanoparticles.[][5] The heterobifunctional nature of Mal-PEG-NH2 enables sequential, controlled reactions, minimizing the formation of unwanted homodimers and leading to more defined bioconjugates.[6] This guide provides a comprehensive overview of the core chemistry, applications, and experimental considerations for utilizing Maleimide-PEG-Amine linkers in advanced medical research.
Core Chemistry and Properties
Maleimide-PEG-Amine linkers are linear molecules featuring distinct reactive groups at each terminus, separated by a PEG chain of varying length.[3] This structure is fundamental to their utility in creating complex biomolecular architectures.
-
Maleimide Group: This five-membered cyclic imide is highly selective for sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds optimally under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[][6] At pH values above 7.5, the maleimide group may exhibit some cross-reactivity with primary amines, a factor to consider during experimental design.[7]
-
Amine Group (-NH₂): The primary amine at the opposite end serves as a nucleophile, readily reacting with electrophilic groups such as carboxylic acids (in the presence of activators like EDC or HATU) or activated esters (e.g., N-hydroxysuccinimide esters) to form a highly stable amide linkage.[8] This reaction is typically carried out at a pH of 7-9.[6] For enhanced stability during storage, the amine is often supplied as a hydrochloride (HCl) or trifluoroacetate (B77799) (TFA) salt.[3][9]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain is not merely a spacer; it imparts several critical properties to the linker and the final conjugate. Its hydrophilicity enhances the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[5][10] Furthermore, the PEG chain is known to reduce the immunogenicity of therapeutic proteins and increase their hydrodynamic volume, leading to longer circulation half-lives in vivo.[][5]
Stability and Storage
Maleimide-PEG-Amine linkers, particularly the maleimide group, are sensitive to moisture and light.[2][11] To ensure their reactivity is preserved, they should be stored at -20°C or lower, protected from light, and kept in a desiccated environment.[3][12] Before use, vials should be equilibrated to room temperature to prevent moisture condensation upon opening.[6]
Key Applications in Medical Research
The unique reactivity of Mal-PEG-NH2 linkers makes them indispensable in a variety of cutting-edge research and therapeutic applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Mal-PEG-NH2 linkers are ideal for this purpose. The amine group can be conjugated to a carboxylic acid on the drug molecule, while the maleimide group can selectively react with thiol groups on the antibody, often generated by the reduction of interchain disulfide bonds. This creates a stable, targeted therapeutic with enhanced efficacy and reduced off-target toxicity.[][7]
Targeted Drug Delivery Systems
These linkers are widely used to functionalize drug delivery vehicles like liposomes, micelles, and nanoparticles.[][5] For instance, a DSPE-PEG-Maleimide can be incorporated into a liposome (B1194612) formulation.[13] The maleimide group, displayed on the surface of the liposome, can then be used to attach a thiol-containing targeting ligand (e.g., a peptide or antibody fragment), directing the drug-loaded nanoparticle specifically to diseased cells or tissues.[][13]
PEGylation of Proteins and Peptides
PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of protein-based drugs.[] Mal-PEG-NH2 allows for site-specific PEGylation. A protein can be engineered to have a single cysteine residue at a specific location, which can then be selectively targeted by the maleimide end of the linker, ensuring a homogeneous product with preserved biological activity.[5]
Hydrogel Formation
In tissue engineering and regenerative medicine, hydrogels serve as scaffolds that mimic the extracellular matrix. Mal-PEG-NH2 can act as a crosslinker to form bioactive hydrogels.[14][15] For example, a multi-arm PEG functionalized with maleimide groups can be crosslinked with thiol-containing peptides. The amine functionality on the linker can be used to incorporate other bioactive molecules, creating a multifunctional scaffold for cell encapsulation and controlled drug release.[15][16]
Quantitative Data
The efficiency and outcome of bioconjugation reactions are highly dependent on specific reaction parameters. The following tables summarize key quantitative data for reactions involving Maleimide-PEG-Amine linkers and the properties of resulting materials.
| Parameter | Maleimide-Thiol Conjugation | Amine-NHS Ester Conjugation |
| Optimal pH Range | 6.5 - 7.5[][6][10] | 7.0 - 9.0[6] |
| Typical Reaction Time | 30 minutes to 2 hours[6] | 30 minutes to 2 hours[6] |
| Typical Temperature | 4°C to Room Temperature[6] | 4°C to Room Temperature[6] |
| Bond Formed | Thioether[1][6] | Amide[6][8] |
| Bond Stability | High, Covalent[1] | High, Covalent[6] |
| Table 1: General Reaction Conditions for Maleimide-PEG-Amine Linkers. |
| Linker Type | Common PEG MW (Da) | Purity | Common Salt Form |
| Mal-PEG2-amine | 228.25 | ≥95% | TFA[1] |
| Mal-PEG3-amine | 272.30 | ≥95% | N/A[1] |
| Mal-PEG-NH2 | 2,000 | ≥95% | HCl or TFA[3][9] |
| Mal-PEG-NH2 | 3,400 | ≥95% | HCl or TFA[11] |
| Mal-PEG-NH2 | 5,000 | ≥95% | HCl or TFA[11] |
| Mal-PEG-amine | 20,000 | ≥95% | N/A[8] |
| Table 2: Representative Properties of Commercially Available Maleimide-PEG-Amine Linkers. |
| Hydrogel Crosslinker | Polymer Weight % | Swelling Ratio (Qm) | Key Finding |
| PEG-4MAL | 7.5% | ~100 | PEG-4MAL hydrogels exhibit significantly lower swelling compared to other chemistries, suggesting higher crosslinking efficiency.[15] |
| PEG-4A (Acrylate) | 7.5% | ~300 | Swelling is 2-3 fold higher than PEG-4MAL, indicating less efficient network formation.[15] |
| PEG-4VS (Vinyl Sulfone) | 7.5% | ~200 | Swelling is 2-fold higher than PEG-4MAL.[15] |
| Table 3: Comparative Swelling Ratios of PEG Hydrogels Formed with Different Crosslinking Chemistries. Data adapted from Griffin et al., 2012.[15] |
Experimental Protocols
The following are detailed methodologies for common applications of maleimide-containing PEG linkers. Note that specific concentrations and incubation times may require optimization based on the specific reactants.
Protocol 1: Two-Step Antibody-Enzyme Conjugation using a Mal-PEG-NHS Ester Linker
This protocol demonstrates the principle of heterobifunctional crosslinking, where the amine-reactive end is an NHS ester.
Materials:
-
Amine-containing protein (e.g., Antibody)
-
Sulfhydryl-containing protein (e.g., Enzyme)
-
Mal-PEGn-NHS Ester crosslinker (dissolved in DMSO or DMF)[6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Desalting columns
Procedure:
-
Activate Antibody: Dissolve the antibody in Conjugation Buffer. Add a 10- to 50-fold molar excess of the Mal-PEG-NHS Ester crosslinker to the antibody solution.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6]
-
Removal of Excess Linker: Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the NHS ester from reacting with the second protein.[6][10]
-
Conjugation to Enzyme: Immediately add the sulfhydryl-containing enzyme to the purified, maleimide-activated antibody solution.
-
Final Incubation: Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C to allow the maleimide-thiol reaction to proceed.[6]
-
Purification: The final conjugate can be purified from unconjugated enzyme and antibody using size exclusion chromatography (SEC) or other appropriate chromatographic techniques.
Protocol 2: Functionalization of Nanoparticles with a Thiolated Peptide
This protocol describes how to attach a targeting peptide to a pre-formed nanoparticle surface displaying maleimide groups.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., liposomes containing DSPE-PEG-Mal or gold nanoparticles functionalized with OPSS-PEG-Mal)[13][17]
-
Thiol-containing targeting peptide (e.g., RGD peptide with a terminal cysteine)
-
Reaction Buffer: PBS, pH 6.5-7.0
-
Centrifugation or dialysis system for purification
Procedure:
-
Prepare Nanoparticles: Suspend the maleimide-functionalized nanoparticles in the Reaction Buffer.
-
Add Targeting Peptide: Add the thiol-containing peptide to the nanoparticle suspension. A 5- to 20-fold molar excess of peptide relative to the surface maleimide groups is a good starting point for optimization.
-
Conjugation Reaction: Incubate the mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unconjugated peptide. For larger nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer.[17] For smaller constructs, dialysis may be more appropriate.
-
Characterization: Confirm successful conjugation using techniques such as Dynamic Light Scattering (DLS) to check for size changes, or spectroscopic methods if the peptide contains a chromophore.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of the complex processes involving Maleimide-PEG-Amine linkers.
Caption: General reaction scheme of a Maleimide-PEG-Amine linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for functionalizing a liposome with a targeting ligand.
Caption: Conceptual diagram of hydrogel crosslinking.
Conclusion
Maleimide-PEG-Amine linkers represent a cornerstone of modern bioconjugation chemistry. Their heterobifunctional design enables controlled, sequential reactions, while the integrated PEG spacer confers highly desirable properties such as enhanced solubility and reduced immunogenicity. From creating highly specific ADCs for cancer therapy to designing intelligent hydrogels for regenerative medicine, the applications for these linkers are both broad and impactful. A thorough understanding of their chemistry, reaction conditions, and handling requirements, as outlined in this guide, is essential for any researcher aiming to leverage these powerful tools to engineer the next generation of therapeutics and biomedical innovations.
References
- 1. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 2. Maleimide-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mal-PEG-Amine, MW 20,000 | BroadPharm [broadpharm.com]
- 9. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 13. labinsights.nl [labinsights.nl]
- 14. polysciences.com [polysciences.com]
- 15. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wilhelm-lab.com [wilhelm-lab.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of PEGylated Compounds in Drug Delivery
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, a process known as PEGylation, has become a cornerstone technology in drug delivery.[1][2][3] By altering the physicochemical properties of therapeutic agents, PEGylation offers a robust strategy to overcome many of the challenges associated with conventional drug formulations, such as poor solubility, rapid clearance, and immunogenicity.[4][5][6] This guide provides a comprehensive overview of the core principles, applications, and technical considerations of PEGylation for professionals in the field of drug development.
Core Principles and Advantages of PEGylation
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the U.S. Food and Drug Administration (FDA).[2][7] Its conjugation to a therapeutic molecule—be it a protein, peptide, small molecule, or nanoparticle—imparts several significant advantages:[1][4][8]
-
Prolonged Circulatory Half-Life : PEGylation increases the hydrodynamic size of the molecule, which significantly reduces its renal clearance rate.[1][6][9] This extended circulation time allows for less frequent dosing, improving patient compliance.[8][10]
-
Reduced Immunogenicity and Antigenicity : The flexible PEG chains form a protective hydrophilic shield around the drug, masking its surface epitopes from the host's immune system.[1][5][11]
-
Enhanced Solubility and Stability : PEGylation can increase the water solubility of hydrophobic drugs and protect therapeutic proteins from enzymatic degradation.[1][5][10]
-
Improved Pharmacokinetics : By preventing interactions with plasma proteins and reducing uptake by the reticuloendothelial system (RES), PEGylation alters the drug's distribution profile, leading to more favorable pharmacokinetics.[8][9][]
-
Enhanced Permeability and Retention (EPR) Effect : For nanoparticle-based drugs, the prolonged circulation afforded by PEGylation is crucial for achieving passive tumor targeting through the EPR effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[13][14][15]
Data Presentation: Pharmacokinetic Properties of PEGylated Drugs
The impact of PEGylation on the pharmacokinetic profiles of various therapeutics is substantial. The following tables summarize quantitative data for several FDA-approved PEGylated drugs compared to their non-PEGylated counterparts.
Table 1: PEGylated Protein Therapeutics
| Drug Name (Active Moiety) | PEGylated Form | Indication | Half-life (PEGylated) | Half-life (Non-PEGylated) | Dosing Frequency (PEGylated) | Dosing Frequency (Non-PEGylated) |
| Interferon alfa-2a | Peginterferon alfa-2a (Pegasys®) | Hepatitis C | ~80 hours | ~4-8 hours | Once weekly | Multiple times per week |
| Filgrastim (G-CSF) | Pegfilgrastim (Neulasta®) | Neutropenia | ~15-80 hours | ~3.5 hours | Once per chemotherapy cycle | Daily |
| Adenosine Deaminase | Pegademase (Adagen®) | Severe Combined Immunodeficiency (SCID) | ~26 hours | Minutes | Once or twice weekly | N/A |
| Asparaginase | Pegaspargase (Oncaspar®) | Acute Lymphoblastic Leukemia | ~5.7 days | ~1.3 days | Every 14 days | Every 2-3 days |
Data compiled from multiple sources.[4][16][17]
Table 2: PEGylated Liposomal and Small Molecule Drugs
| Drug Name (Active Moiety) | PEGylated Form | Indication | Half-life (PEGylated) | Half-life (Non-PEGylated) | Key Advantage of PEGylation |
| Doxorubicin | PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®) | Ovarian Cancer, Multiple Myeloma | ~55 hours | ~5-10 minutes | Reduced cardiotoxicity, tumor accumulation via EPR effect |
| Naloxone | Naloxegol (Movantik®) | Opioid-Induced Constipation | ~6-11 hours | ~1-1.5 hours | Reduced penetration of the blood-brain barrier, targeting peripheral opioid receptors |
| Irinotecan | PEGylated Liposomal Irinotecan (Onivyde®) | Pancreatic Cancer | ~26 hours | ~11 hours (for active metabolite SN-38) | Prolonged circulation and tumor delivery of the active metabolite |
Data compiled from multiple sources.[5][16][18]
Experimental Protocols and Methodologies
The successful development of a PEGylated drug relies on well-defined chemical conjugation strategies and rigorous characterization.
Key Experimental Protocols
1. Amine-Reactive PEGylation (N-Hydroxysuccinimide Ester Chemistry)
This is one of the most common methods, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins.[19][20]
-
Materials : Protein/drug with accessible primary amines, NHS-activated PEG (e.g., mPEG-succinimidyl succinate, mPEG-SVA), reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0), quenching solution (e.g., Tris or glycine (B1666218) buffer), purification system (e.g., size-exclusion or ion-exchange chromatography).
-
Methodology :
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the NHS-activated PEG in the same buffer immediately before use.
-
Add the activated PEG to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG to protein). The optimal ratio must be determined empirically.
-
Incubate the reaction mixture at 4°C or room temperature for 30 minutes to 2 hours with gentle stirring.
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester.
-
Purify the PEGylated conjugate from unreacted PEG and protein using chromatography.
-
Analyze fractions using SDS-PAGE and UV-Vis spectroscopy to identify and pool the desired PEGylated product.
-
2. Thiol-Reactive PEGylation (Maleimide Chemistry)
This site-specific method targets free sulfhydryl groups on cysteine residues.[17][21]
-
Materials : Protein/drug with a free cysteine residue, Maleimide-activated PEG (e.g., mPEG-MAL), reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation), purification system.
-
Methodology :
-
If necessary, reduce any existing disulfide bonds using a reducing agent like DTT, followed by its removal.
-
Dissolve the protein in the reaction buffer.
-
Add the Maleimide-activated PEG to the protein solution at a slight molar excess (e.g., 2:1 to 5:1 PEG to protein).
-
Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours.
-
The reaction is typically self-quenching as the maleimide (B117702) group is consumed.
-
Purify the conjugate using chromatography as described above.
-
3. Characterization of PEGylated Nanoparticles
For PEGylated liposomes or nanoparticles, a different set of characterization techniques is employed.[22][23][24]
-
Size and Size Distribution : Measured by Dynamic Light Scattering (DLS). This confirms the nanoparticle size and assesses the polydispersity index (PDI), a measure of the uniformity of the sample.
-
Surface Charge (Zeta Potential) : Measured using Laser Doppler Velocimetry. Successful PEGylation typically results in a near-neutral zeta potential, which is indicative of the "stealth" properties that help evade the immune system.[13]
-
Morphology : Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the shape and size of the nanoparticles.[23][25]
-
Encapsulation Efficiency : For drug-loaded nanoparticles, this is determined by separating the unencapsulated drug from the nanoparticles (e.g., via dialysis or centrifugation) and quantifying the drug in each fraction using methods like HPLC or UV-Vis spectroscopy.
Visualizations: Workflows and Mechanisms
General PEGylation Chemistry Workflow
The following diagram illustrates a generalized workflow for creating a PEGylated compound, from reactants to the purified conjugate.
Mechanism of the Enhanced Permeability and Retention (EPR) Effect
This diagram contrasts the behavior of PEGylated nanoparticles in normal tissue versus tumor tissue, illustrating the basis of the EPR effect.
Characterization Workflow for PEGylated Nanoparticles
This flowchart outlines the logical progression of experiments used to characterize newly synthesized PEGylated nanoparticles for drug delivery.
Challenges and Future Perspectives
Despite its widespread success, PEGylation is not without its challenges. A key concern is the potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the PEGylated drug upon repeated administration.[26][27] Furthermore, the "stealth" shield created by PEG can sometimes cause steric hindrance, reducing the binding affinity of the drug to its target receptor.[6][]
Future research is focused on developing next-generation PEGylation strategies to overcome these limitations. This includes the use of biodegradable linkers that release the native drug at the target site, the development of alternative "stealth" polymers, and the precise control over PEGylation sites to minimize interference with drug activity.[10][28]
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 16. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. scielo.br [scielo.br]
- 21. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. krishisanskriti.org [krishisanskriti.org]
- 26. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. tandfonline.com [tandfonline.com]
- 29. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Mal-PEG25-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Maleimide-PEG25-NH2 hydrochloride (Mal-PEG25-NH2·HCl), is a versatile tool in bioconjugation, enabling the covalent linkage of two different molecules, typically a protein and another molecule such as a small molecule drug, peptide, or nanoparticle. This linker possesses a maleimide (B117702) group at one end, which specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The other end features a primary amine group, which can be conjugated to carboxyl groups or activated esters. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2]
This document provides a detailed protocol for a two-step conjugation process using Mal-PEG25-NH2·HCl, experimental design considerations, and methods for the characterization of the final conjugate.
Key Applications
The unique properties of Mal-PEG25-NH2·HCl make it suitable for a variety of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Covalently linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[1]
-
Targeted Drug Delivery: Attaching a targeting ligand (e.g., a peptide) to a drug-loaded nanoparticle.[3][4]
-
Protein Modification and Labeling: Introducing a reactive handle (the amine group) onto a protein for subsequent modification or for attaching it to a surface.[1]
-
Development of PEGylated Block Copolymers: Synthesizing polymers with both amine and thiol reactivity.[2]
Experimental Protocols
A typical application of Mal-PEG25-NH2·HCl involves a two-step sequential conjugation to prevent self-conjugation or polymerization.[5][6] The following protocol outlines the general procedure for conjugating a carboxyl-containing molecule (Molecule-COOH) to a thiol-containing protein (Protein-SH).
Step 1: Conjugation of Mal-PEG25-NH2 to a Carboxyl-Containing Molecule
This step involves the activation of the carboxyl group on the molecule of interest using EDC/NHS chemistry, followed by its reaction with the amine group of the Mal-PEG25-NH2 linker.
Materials:
-
Molecule-COOH (e.g., a small molecule drug)
-
Mal-PEG25-NH2 hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) (pH 7.2-7.5), amine-free
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC, dialysis, or desalting column)
Procedure:
-
Dissolve Molecule-COOH: Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Activate Carboxyl Groups: Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the Molecule-COOH solution. Incubate for 15-30 minutes at room temperature.
-
Prepare Mal-PEG25-NH2: Immediately before use, dissolve Mal-PEG25-NH2·HCl in Reaction Buffer.
-
Conjugation Reaction: Add the activated Molecule-COOH to the Mal-PEG25-NH2 solution. A 1.5 to 5-fold molar excess of the activated molecule over the linker is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): Add a quenching solution to stop the reaction.
-
Purification: Remove excess reagents and byproducts by dialysis, desalting column, or reverse-phase HPLC to isolate the Maleimide-PEG25-Molecule conjugate.
Step 2: Conjugation of Maleimide-PEG25-Molecule to a Thiol-Containing Protein
This step involves the reaction of the maleimide group of the purified intermediate with the free thiol groups on the target protein.
Materials:
-
Protein-SH (containing free cysteine residues)
-
Maleimide-PEG25-Molecule (from Step 1)
-
Conjugation Buffer: PBS (pH 6.5-7.5), degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide compound, as it also contains a thiol group.
-
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG25-Molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a quenching solution (e.g., L-cysteine) to react with any unreacted maleimide groups.
-
Purification: Purify the final Protein-PEG25-Molecule conjugate using SEC, IEX, or dialysis to remove unreacted protein, linker, and quenching reagent.
Quantitative Data Summary
The efficiency of each conjugation step should be monitored and quantified. The following table provides typical parameters and expected outcomes.
| Parameter | Step 1: Amine-Carboxyl Coupling | Step 2: Maleimide-Thiol Coupling | Reference |
| Molar Ratio (Reagent:Substrate) | 1.5-5 : 1 (Activated Molecule : Linker) | 10-20 : 1 (Linker-Molecule : Protein) | |
| pH | 4.5-6.0 (Activation), 7.2-7.5 (Conjugation) | 6.5-7.5 | |
| Reaction Time | 2 hours at RT or overnight at 4°C | 2 hours at RT or overnight at 4°C | |
| Typical Efficiency | > 70% | > 80% | [7] |
| Purification Method | HPLC, Dialysis, Desalting Column | SEC, IEX, Dialysis | |
| Characterization Method | Mass Spectrometry (MS), HPLC | SDS-PAGE, MS, SEC, UV-Vis Spectroscopy |
Note: These values are indicative and should be optimized for each specific application.
Characterization of the Final Conjugate
Thorough characterization is crucial to ensure the quality and consistency of the final conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Size Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of labeling (number of molecules conjugated per protein).[8]
-
UV-Vis Spectroscopy: To quantify the concentration of both the protein and the conjugated molecule, if the latter has a distinct absorbance spectrum.
-
Functional Assays: To ensure that the biological activity of the protein (e.g., antibody binding) is retained after conjugation.
Visualizations
Workflow for Two-Step Protein Conjugation
Caption: Workflow for the two-step conjugation of a carboxyl-containing molecule to a thiol-containing protein.
Reaction Scheme: Maleimide-Thiol Conjugation
Caption: Reaction of a protein's thiol group with a maleimide-activated molecule to form a stable thioether bond.
References
- 1. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 2. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
- 3. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. google.com [google.com]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mal-PEG25-NH2 Hydrochloride for Nanoparticle Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-PEG25-NH2 hydrochloride is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation and nanotechnology.[1][2] This reagent possesses a maleimide (B117702) group at one terminus and a primary amine group (as a hydrochloride salt for enhanced stability) at the other, separated by a 25-unit PEG spacer.[1][3] This structure is ideal for covalently linking nanoparticles to various biomolecules, making it a valuable tool in the development of drug delivery systems, diagnostic agents, and functionalized nanomaterials.[4][5]
The maleimide group selectively reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5-7.5.[1] The primary amine group can be conjugated to carboxyl groups or activated esters on the nanoparticle surface through amide bond formation, often facilitated by coupling agents like EDC and NHS.[5][6] This dual reactivity allows for a versatile and controlled approach to surface modification.
PEGylation, the process of attaching PEG chains to a surface, offers significant advantages for nanoparticles in biological systems.[7][8] The hydrophilic PEG layer can shield the nanoparticle surface, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time.[6][8] It also improves nanoparticle stability, prevents aggregation, and can be used to tune drug loading and release profiles.[7][9][10]
Key Applications
-
Targeted Drug Delivery: The amine terminus can be used to attach the PEG linker to the nanoparticle, leaving the maleimide group available for conjugation with thiol-containing targeting ligands such as antibodies, peptides (e.g., RGD), or nanobodies.[6][11] This facilitates active targeting to specific cells or tissues.
-
"Stealth" Nanoparticles: Covalently attaching Mal-PEG25-NH2 to the nanoparticle surface creates a dense hydrophilic layer that minimizes non-specific protein adsorption, leading to longer circulation times and improved biodistribution.[8][12]
-
Biomolecule Immobilization: The linker can be used to immobilize enzymes or other proteins onto nanoparticle surfaces for applications in biocatalysis or diagnostics.
-
Controlled Release Systems: The properties of the PEG layer can influence the rate of drug release from the nanoparticle core.[7][13]
Reaction Mechanism and Experimental Workflow
The core of the modification process relies on two well-established conjugation chemistries: carbodiimide (B86325) chemistry for attaching the PEG linker to the nanoparticle and maleimide-thiol chemistry for attaching the targeting ligand.
Caption: Two-step conjugation chemistry for nanoparticle functionalization.
The overall experimental process involves preparing the nanoparticles, modifying the surface with the PEG linker, conjugating the desired ligand, and finally, purifying and characterizing the resulting functionalized nanoparticles.
Caption: General experimental workflow for nanoparticle surface modification.
Experimental Protocols
This protocol describes the covalent attachment of Mal-PEG25-NH2 to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles), followed by conjugation of a thiol-containing peptide.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA-COOH)
-
Mal-PEG25-NH2·HCl
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
HEPES buffer (10 mM, pH 7.0)[11]
-
Thiol-containing ligand (e.g., cRGDfK peptide)[11]
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Deionized (DI) water
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC (e.g., 4-fold molar excess over carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature (RT) with gentle mixing to activate the surface carboxyl groups.
-
-
PEGylation Reaction:
-
Dissolve Mal-PEG25-NH2·HCl in MES buffer.
-
Add the Mal-PEG25-NH2 solution to the activated nanoparticle suspension (e.g., 10-20 fold molar excess).
-
Allow the reaction to proceed for 2-4 hours at RT with continuous gentle mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Wash the nanoparticles to remove unreacted PEG linker and coupling agents.
-
Centrifuge the suspension (e.g., 14,000 x g for 20 min). Discard the supernatant.
-
Resuspend the pellet in HEPES buffer (10 mM, pH 7.0).
-
Repeat the wash step two more times. After the final wash, resuspend the maleimide-functionalized nanoparticles in HEPES buffer.
-
-
Ligand Conjugation (Maleimide-Thiol Reaction):
-
Dissolve the thiol-containing ligand in HEPES buffer.
-
Add the ligand solution to the purified maleimide-functionalized nanoparticle suspension. An optimal maleimide to thiol molar ratio is often 2:1 to 5:1.[11]
-
Incubate for 2-4 hours at RT with gentle mixing, protected from light.
-
-
Quenching and Final Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small amount of a thiol-containing molecule like L-cysteine.
-
Purify the final functionalized nanoparticles using centrifugal filtration or dialysis to remove excess ligand.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS, pH 7.4).
-
Store at 4°C.
-
Accurate characterization is critical to confirm successful surface modification.
A. Size and Zeta Potential Measurement [14][15]
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[16][17]
Procedure:
-
Sample Preparation:
-
Size Measurement (DLS):
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes in the instrument.
-
Perform at least three replicate measurements to obtain the Z-average diameter and Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (ELS):
-
Use the same diluted sample or prepare a fresh one.
-
Transfer the sample to a zeta potential cell.
-
Perform the measurement, ensuring to report the final value along with the pH and conductivity of the dispersant.[14]
-
B. Confirmation of Conjugation
-
FTIR/NMR Spectroscopy: Can be used to identify characteristic peaks of the PEG linker and conjugated ligand, confirming their presence on the nanoparticle.[18][19]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique to determine the elemental composition of the nanoparticle surface, confirming the presence of elements specific to the PEG linker or ligand.[12]
-
Quantification of Ligand: The amount of conjugated ligand can be determined by quantifying the unbound ligand in the supernatant after the conjugation reaction using techniques like HPLC or fluorescence spectroscopy (if the ligand is fluorescently labeled).[11]
Data Presentation
Successful surface modification results in predictable changes in the physicochemical properties of the nanoparticles.
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After PEGylation
| Nanoparticle Core | Unmodified Size (d.nm) | Unmodified Zeta Potential (mV) | PEGylated Size (d.nm) | PEGylated Zeta Potential (mV) | Citation(s) |
|---|---|---|---|---|---|
| Fe₃O₄ | ~10-20 | -25 to -35 | 163.2 | -38.8 | [20] |
| PCL-PEG | ~20-30 | N/A | ~20-40 | N/A | [21] |
| Calcium Phosphate (B84403) | ~20-40 | +15 to +25 | ~30-50 | ~0 to -5 | [22] |
| Gold (AuNP) | 13 | -40 to -50 | ~25-35 | ~0 to +5 |[23][24] |
Note: Values are illustrative and vary significantly based on the core material, PEG length, and buffer conditions.
Table 2: Typical Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Condition | Rationale / Notes | Citation(s) |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal range for specific reaction between maleimide and thiol groups, minimizing hydrolysis of the maleimide ring. | [1] |
| Maleimide : Thiol Molar Ratio | 2:1 to 5:1 | A molar excess of maleimide groups on the nanoparticle surface helps drive the reaction to completion. | [11] |
| Reaction Time | 30 min - 4 hours | Reaction is typically rapid, but longer times can ensure higher conjugation efficiency. | [11][23] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction; avoids thermal degradation of sensitive biomolecules. | [11] |
| Buffer | Phosphate-free (e.g., HEPES) | Avoids potential side reactions associated with phosphate buffers. |[11] |
References
- 1. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 2. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 3. Maleimide-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 4. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 5. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amt.tstu.ru [amt.tstu.ru]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of particle size & zeta potential [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. krishisanskriti.org [krishisanskriti.org]
- 20. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarworks.brandeis.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. wilhelm-lab.com [wilhelm-lab.com]
Application Notes and Protocols for Maleimide-Thiol Coupling with Mal-PEG25-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful conjugation of thiol-containing molecules to Mal-PEG25-NH2 hydrochloride. The maleimide-thiol reaction is a widely utilized bioconjugation technique that forms a stable thioether bond, crucial for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[1][2] Adherence to optimal reaction conditions is critical for maximizing conjugation efficiency and minimizing side reactions.
Core Principles of Maleimide-Thiol Coupling
The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue or other sulfhydryl-containing molecule acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702) ring.[2] This forms a stable covalent thioether linkage.[3][4] The reaction is highly selective for thiols, especially within a specific pH range.[5][6]
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Thiol [label="Thiol\n(R-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maleimide [label="Maleimide\n(Mal-PEG25-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioether [label="Stable Thioether Bond\n(R-S-Maleimide-PEG25-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiol -> Maleimide [label="Michael Addition\n(pH 6.5 - 7.5)"]; Maleimide -> Thioether; } caption { label = "Fig. 1: Maleimide-Thiol Conjugation Pathway"; fontsize = 10; fontname = "Arial"; }
Figure 1. Chemical reaction pathway for thiol-maleimide conjugation.
Critical Reaction Parameters
Successful maleimide-thiol coupling is highly dependent on several key parameters that must be carefully controlled. These are summarized in the tables below.
Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at higher pH.[5][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][8] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPS | These buffers are effective at maintaining the desired pH. It is crucial to use buffers that do not contain extraneous thiols (e.g., dithiothreitol (B142953) [DTT]).[6][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction can proceed efficiently at room temperature for 2-4 hours or overnight at 4°C.[3] Lower temperatures can be used to slow down potential side reactions. |
| Molar Ratio | 10-20 fold molar excess of Maleimide-PEG reagent | A molar excess of the maleimide reagent is generally recommended to ensure complete conjugation of the thiol-containing molecule.[3][8] The optimal ratio may need to be determined empirically. |
| Solvent | Aqueous Buffer (with minimal organic co-solvent) | The reaction is typically performed in an aqueous buffer. This compound is often dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[6][8][10] |
Handling and Storage of this compound
| Parameter | Recommendation | Rationale and Key Considerations |
| Storage | -20°C with desiccant | Mal-PEG-NH2 reagents are moisture-sensitive.[10][11] Storing at low temperatures and under dry conditions prevents degradation. |
| Reconstitution | Immediately before use in an anhydrous solvent (DMSO or DMF) | Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis of the maleimide ring.[5][8] Unused stock solutions in anhydrous solvents can be stored at -20°C for up to a month. |
| Equilibration | Allow the vial to equilibrate to room temperature before opening | This prevents moisture condensation inside the container, which can lead to hydrolysis of the maleimide group.[10] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of a thiol-containing protein with this compound. Optimization may be required for specific applications.
Preparation of Thiol-Containing Protein
If the protein contains disulfide bonds, they must be reduced to generate free thiols available for conjugation.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Protein with\nDisulfide Bonds", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction with TCEP", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Protein [label="Protein with\nFree Thiols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Optional: Removal of\nexcess reducing agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ready_Protein [label="Protein ready for\nConjugation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reduction; Reduction -> Reduced_Protein; Reduced_Protein -> Purification; Purification -> Ready_Protein; } caption { label = "Fig. 2: Workflow for Protein Thiol Reduction"; fontsize = 10; fontname = "Arial"; }
Figure 2. Experimental workflow for preparing a thiol-containing protein for conjugation.
Materials:
-
Thiol-containing protein
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)[7]
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[6]
-
Prepare a 10 mM stock solution of TCEP in the degassed conjugation buffer.
-
Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.
-
Incubate the reaction mixture at room temperature for 20-60 minutes.[7] It is generally not necessary to remove the TCEP before proceeding with the conjugation reaction.[7][8]
Conjugation of this compound to Thiol-Containing Protein
Materials:
-
Reduced thiol-containing protein solution (from section 3.1)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) - Optional
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Add the desired molar excess (e.g., 10- to 20-fold) of the Mal-PEG25-NH2 stock solution to the solution of the thiol-containing protein.[3][7] Add the linker dropwise while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3]
-
(Optional) To quench any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.[7]
-
Purify the conjugate to remove excess, unreacted Mal-PEG25-NH2 and quenching reagent. This is typically achieved using size-exclusion chromatography (SEC) with a desalting column or through dialysis against an appropriate buffer.[3][7]
-
Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[7]
-
Store the final conjugate under appropriate conditions, typically at -20°C or -80°C. For short-term storage, 2-8°C may be suitable.[7]
Troubleshooting and Side Reactions
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time for the reduction step.[7] |
| Oxidation of free thiols. | Ensure all buffers are thoroughly degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] | |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is not above 7.5. Prepare the Mal-PEG25-NH2 stock solution immediately before use.[7] | |
| Poor Yield | Suboptimal molar ratio of reactants. | Empirically test different molar ratios of Mal-PEG25-NH2 to the thiol-containing molecule. |
| Steric hindrance. | For large biomolecules, consider using a longer PEG spacer to reduce steric hindrance. |
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, which increases with pH.[5] This hydrolysis reaction opens the maleimide ring, rendering it unreactive towards thiols. Therefore, it is crucial to perform the conjugation reaction within the recommended pH range of 6.5-7.5 and to use freshly prepared solutions of the maleimide reagent.[5]
dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Maleimide [label="Maleimide\n(Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol_Reaction [label="Thiol Addition\n(Desired Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Side Reaction, pH > 7.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Thioether [label="Stable Thioether Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Product [label="Inactive Maleic Amic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Maleimide -> Thiol_Reaction; Maleimide -> Hydrolysis; Thiol_Reaction -> Thioether; Hydrolysis -> Inactive_Product; } caption { label = "Fig. 3: Competing Reactions of Maleimide"; fontsize = 10; fontname = "Arial"; }
Figure 3. Logical relationship between the desired thiol-maleimide reaction and the competing hydrolysis side reaction.
By carefully controlling the reaction conditions as outlined in these application notes and protocols, researchers can achieve efficient and specific conjugation of thiol-containing molecules with this compound, leading to the successful development of novel bioconjugates for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. MAL-PEG-NH2 - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols: Mal-PEG25-NH2 Hydrochloride in Hydrogel Formation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized as synthetic analogues of the extracellular matrix (ECM) for three-dimensional (3D) cell culture and tissue engineering.[1][2] Their high water content, biocompatibility, and tunable physical properties make them an ideal "blank slate" for creating defined cellular microenvironments.[1] Among the various crosslinking chemistries, the Michael-type addition reaction between a thiol and a maleimide (B117702) functional group is particularly advantageous due to its rapid kinetics and high specificity under physiological conditions (pH 6.5-7.5), eliminating the need for potentially cytotoxic initiators or UV light.[3][4][5] This allows for the direct encapsulation of cells with high viability.[3]
Mal-PEG25-NH2 hydrochloride is a linear, heterobifunctional PEG linker possessing a maleimide group at one terminus and a primary amine at the other.[4][6] While multi-arm PEG-maleimide macromers typically form the structural backbone of the hydrogel, this compound serves as a versatile tool for incorporating specific functionalities. The maleimide group allows for its covalent integration into the hydrogel network during the primary crosslinking reaction, while the terminal amine group remains available for subsequent conjugation of bioactive molecules such as peptides, growth factors, or small molecule drugs.[6] This note provides detailed protocols for the formation of such functionalized hydrogels and their application in 3D cell culture.
Principle of Hydrogel Formation: Thiol-Maleimide Michael Addition
Hydrogel formation occurs via a Michael-type addition reaction. A base-catalyzed thiolate anion acts as a nucleophile, attacking the electron-deficient double bond of the maleimide group.[7] This reaction forms a stable carbon-sulfur (thioether) bond, resulting in the crosslinking of PEG macromers into a hydrogel network.[4] The reaction is highly efficient and proceeds readily in aqueous buffers at physiological pH.[3]
However, the very rapid kinetics of the thiol-maleimide reaction can lead to heterogeneous hydrogels if mixing is not uniform and instantaneous.[8][9] Several strategies can be employed to slow down the gelation process, including lowering the pH of the buffer (which reduces thiolate formation), lowering the polymer weight percentage, or using peptide crosslinkers with specific amino acid sequences that modulate reactivity.[7][10] Controlling these kinetics is crucial for creating homogenous and reproducible hydrogels for cell-based assays.[8]
Experimental Protocols
Protocol 1: Formation of a Cell-Laden, Functionalizable Hydrogel
This protocol describes the encapsulation of cells within a hydrogel formed from a 4-arm PEG-Maleimide (PEG-4Mal) backbone, crosslinked with a dithiol-containing peptide, and functionalized with Mal-PEG25-NH2.
Materials:
-
4-arm PEG-Maleimide (e.g., 10 kDa or 20 kDa)
-
This compound
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) or a custom di-cysteine peptide like GCRD-K-DRCG)
-
Cells for encapsulation, prepared in a single-cell suspension
-
Sterile, cold (4°C) Triethanolamine (TEOA) buffer (100 mM, pH 7.4) or sterile Phosphate-Buffered Saline (PBS), pH adjusted as needed to control gelation.
-
Sterile cell culture medium
Procedure:
-
Prepare Precursor Solutions:
-
PEG-Mal Solution (Precursor A): Under sterile conditions, dissolve 4-arm PEG-Maleimide and this compound in the chosen sterile buffer (e.g., PBS) to the desired final concentration. For example, to create a 5% (w/v) hydrogel, prepare a 10% (w/v) stock. The molar ratio of Mal-PEG25-NH2 to 4-arm PEG-Mal will determine the density of functional amine groups; a 1:10 to 1:100 ratio is a common starting point. Keep this solution on ice.
-
Crosslinker Solution (Precursor B): Dissolve the dithiol crosslinker in the same sterile buffer to achieve a 1:1 molar ratio of maleimide groups to thiol groups. Keep this solution on ice.
-
-
Prepare Cell Suspension:
-
Trypsinize and count cells. Resuspend the cell pellet in a small volume of cold, sterile buffer or culture medium to a high concentration (e.g., 10-50 million cells/mL). Keep the cell suspension on ice to minimize metabolic activity.
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile microcentrifuge tube on ice, add the required volume of the cell suspension to the PEG-Mal Solution (Precursor A). Gently pipette to mix without introducing air bubbles.
-
Add an equal volume of the Crosslinker Solution (Precursor B) to the cell/PEG-Mal mixture.
-
Immediately and rapidly mix by pipetting up and down 3-5 times. Note: This step is critical. The reaction begins instantly.
-
Quickly dispense the desired volume of the final mixture into a pre-warmed culture plate or mold.
-
-
Gelation and Culture:
-
Transfer the plate to a 37°C, 5% CO2 incubator and allow the hydrogel to crosslink for 15-30 minutes.
-
Once the gel is set, gently add pre-warmed cell culture medium to the top of the hydrogel to prevent dehydration.
-
Culture the cell-laden hydrogels, changing the medium every 1-2 days.
-
Protocol 2: Post-Gelation Bio-Conjugation to Amine Groups
This protocol describes how to conjugate a molecule of interest (e.g., a protein, peptide, or fluorescent dye) containing a carboxylic acid or an N-hydroxysuccinimide (NHS) ester to the primary amine groups introduced by Mal-PEG25-NH2.
Materials:
-
Pre-formed hydrogel containing Mal-PEG25-NH2 (from Protocol 1)
-
Molecule to be conjugated (e.g., RGD peptide, NHS-Fluorescein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl-to-amine conjugation
-
Sterile conjugation buffer (e.g., MES buffer pH 6.0 for EDC/NHS chemistry, or PBS pH 7.4 for NHS-ester reactions)
-
Sterile wash buffer (e.g., PBS)
Procedure:
-
Wash the pre-formed hydrogels three times with sterile wash buffer to remove any unreacted components.
-
For NHS-ester functionalized molecules:
-
Dissolve the NHS-ester molecule in the conjugation buffer (PBS, pH 7.4) at the desired concentration.
-
Remove the wash buffer from the hydrogels and add the conjugation solution.
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
-
For molecules with a carboxylic acid:
-
Prepare a solution of the molecule, EDC, and NHS in the conjugation buffer (MES, pH 6.0). A 5-10 fold molar excess of EDC/NHS over the molecule is recommended.
-
Remove the wash buffer from the hydrogels and add the activation/conjugation solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Washing:
-
Remove the conjugation solution.
-
Wash the hydrogels extensively (5-6 times over 24 hours) with sterile wash buffer to remove any unreacted molecules and byproducts.
-
The functionalized hydrogel is now ready for cell seeding (if not already encapsulated) or for analysis.
-
Data Presentation
The physical properties of the hydrogel and the resulting cell viability are highly dependent on the formulation parameters. The following tables provide representative data based on typical outcomes from PEG-Maleimide hydrogel systems.
Table 1: Effect of Formulation on Hydrogel Properties
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Citation |
| Polymer wt% | 3% | 5% | 10% | Higher wt% leads to faster gelation and increased stiffness (storage modulus). | [3][7] |
| Buffer pH | 6.5 | 7.4 | 8.0 | Higher pH accelerates the thiol-maleimide reaction, significantly decreasing gelation time. | [5][7] |
| Crosslinker | DTT | Protease-degradable peptide | Non-degradable peptide | Gelation time can be modulated by peptide sequence. Degradable linkers allow for cell-mediated remodeling. | [7][11] |
| Temperature | 25°C | 37°C | - | Higher temperature slightly increases reaction kinetics. | [5] |
Table 2: Representative Cell Viability Post-Encapsulation
| Cell Type | Hydrogel System | Time Point | Viability (%) | Citation |
| Human Mesenchymal Stem Cells (hMSCs) | 5% PEG-4Mal, Peptide Crosslinker | 24 hours | > 95% | [9] |
| Human Hepatocellular Carcinoma (Huh7) | 5% PEG-4Mal, Peptide Crosslinker | 24 hours | > 90% | [9] |
| Human Pluripotent Stem Cells (hPSCs) | 3% PEG-4Mal, RGD-functionalized | 48 hours | > 90% | [11] |
| MDA-MB-231 Breast Cancer Cells | 10% PEG-4Mal, Peptide Crosslinker | 24 hours | > 95% | [10] |
Visualizations
// Core Node Core [label="PEG\nBackbone", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1.5, pos="0,0!"];
// Maleimide Arms Mal1 [label="Mal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.7, pos="-2,1.5!"]; Mal2 [label="Mal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.7, pos="2,1.5!"]; Mal3 [label="Mal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.7, pos="-2,-1.5!"]; Mal4 [label="Mal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.7, pos="2,-1.5!"];
// Crosslinker CL1 [label="S-Linker-S", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", width=1.2, height=0.5, pos="0,3!"]; CL2 [label="S-Linker-S", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", width=1.2, height=0.5, pos="0,-3!"];
// Functionalizer Func_Mal [label="Mal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.7, pos="-4,0!"]; Func_PEG [label="PEG25", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", width=1, height=0.5, pos="-5.5,0!"]; Func_NH2 [label="NH2", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF", width=0.8, height=0.8, pos="-7,0!"]; Func_Label [label="Functionalization Site", shape=plaintext, fontcolor="#202124", pos="-5.5,-1!"];
// Edges Core -> Mal1 [color="#5F6368"]; Core -> Mal2 [color="#5F6368"]; Core -> Mal3 [color="#5F6368"]; Core -> Mal4 [color="#5F6368"];
Mal2 -- CL1 [label="Thioether\nBond", color="#202124"]; Mal4 -- CL2 [label="Thioether\nBond", color="#202124"];
Func_Mal -- Func_PEG [color="#5F6368"]; Func_PEG -- Func_NH2 [color="#5F6368"];
Mal1 -- CL1 [style=dashed, color="#202124", label="Crosslinking\nto another\nPEG-4Mal"]; Mal3 -- CL2 [style=dashed, color="#202124", label="Crosslinking\nto another\nPEG-4Mal"];
Func_Mal -- Mal1 [style=invis]; // for layout } DOT Caption: Conceptual diagram of a functionalized PEG hydrogel network.
References
- 1. Hydrogel scaffolds to study cell biology in four dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels for 3D mammalian cell culture: a starting guide for laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 4. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Mal-PEG25-NH2 Hydrochloride in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG25-NH2 hydrochloride is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in the development of targeted drug delivery systems.[1][2] Its structure comprises a maleimide (B117702) group at one terminus, a primary amine group at the other, and a 25-unit PEG chain as a hydrophilic spacer.[3] The maleimide group facilitates covalent conjugation to thiol-containing molecules, such as cysteine residues on proteins and peptides, while the amine group allows for linkage to carboxylic acids or activated esters.[1][2][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and improves pharmacokinetic profiles.[3] This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation and nanoparticle functionalization for targeted drug delivery.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below. Proper storage is crucial to maintain the reactivity of the maleimide and amine functional groups.
| Property | Value | Reference |
| Synonyms | Maleimide-PEG25-Amine hydrochloride | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene (B1212753) chloride | [2][3] |
| Storage Conditions | Store at -20°C in a dry, dark place. | [2] |
| Handling | Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the maleimide group can hydrolyze in aqueous solutions. |
Applications in Targeted Drug Delivery
The unique properties of this compound make it an ideal linker for a variety of applications in targeted drug delivery, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Nanoparticle Functionalization: this compound can be used to surface-modify nanoparticles (e.g., liposomes, gold nanoparticles, polymeric nanoparticles) to attach targeting ligands (e.g., antibodies, peptides) and improve their biocompatibility and circulation time.[5]
-
PROTACs (Proteolysis Targeting Chimeras): This linker is utilized in the synthesis of PROTAC molecules, which are designed to selectively degrade target proteins.[3]
-
Peptide and Protein Modification: The linker allows for the site-specific PEGylation of peptides and proteins to enhance their therapeutic properties.
Experimental Protocols
The following protocols provide a general framework for using this compound. It is important to note that optimal reaction conditions (e.g., molar ratios, concentrations, reaction times) may vary depending on the specific molecules being conjugated and should be determined empirically.
Protocol 1: Two-Step Conjugation of a Targeting Ligand (e.g., Antibody) to a Drug Molecule
This protocol describes a two-step process where the drug is first reacted with the amine group of the linker, followed by conjugation of the maleimide group to a thiol-containing targeting ligand.
Materials:
-
This compound
-
Drug molecule with a carboxylic acid or activated ester group
-
Targeting ligand with a free thiol group (e.g., a reduced antibody)
-
Activation reagents (if starting with a carboxylic acid): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Reaction Buffers:
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Amine Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Thiol Coupling Buffer: PBS, pH 6.5-7.5, containing EDTA (1-2 mM) to prevent disulfide bond formation.
-
-
Reducing agent (for antibodies): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Quenching Reagents: Hydroxylamine or Tris buffer
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis cassettes.[6][]
Workflow for Two-Step Conjugation:
Caption: Workflow for a two-step drug-ligand conjugation.
Procedure:
Step 1: Activation of Drug and Conjugation to Mal-PEG25-NH2
-
Drug Activation (if starting with a carboxylic acid):
-
Dissolve the drug molecule in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the drug solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Dissolve this compound in Amine Coupling Buffer.
-
Add the activated drug solution to the Mal-PEG25-NH2 solution. A 2-5 fold molar excess of the activated drug is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of Drug-PEG-Maleimide:
-
Remove excess unreacted drug and activation reagents using a desalting column or dialysis against the Thiol Coupling Buffer.
-
Step 2: Conjugation to Targeting Ligand
-
Reduction of Targeting Ligand (if necessary):
-
If the targeting ligand is an antibody, reduce the disulfide bonds to generate free thiols.
-
Dissolve the antibody in Thiol Coupling Buffer.
-
Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with Thiol Coupling Buffer.
-
-
Thiol-Maleimide Coupling:
-
Immediately add the purified Drug-PEG-Maleimide conjugate to the reduced targeting ligand. A 5-10 fold molar excess of the Drug-PEG-Maleimide is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubating for 15-30 minutes.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate chromatography method such as SEC to separate the conjugate from unreacted components and aggregates.[]
-
Protocol 2: Functionalization of Nanoparticles
This protocol outlines the surface modification of pre-formed nanoparticles that have either carboxyl or thiol groups on their surface.
Signaling Pathway of Nanoparticle Functionalization:
Caption: Pathways for nanoparticle functionalization.
A) For Carboxylated Nanoparticles:
-
Activation:
-
Disperse the carboxylated nanoparticles in Activation Buffer (MES, pH 5.0-6.0).
-
Add a molar excess of EDC and NHS and incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling:
-
Add a solution of this compound in Amine Coupling Buffer (PBS, pH 7.2-7.5) to the activated nanoparticles.
-
Incubate for 2 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Washing:
-
Separate the functionalized nanoparticles from unreacted linker and byproducts by centrifugation and resuspension in fresh buffer. Repeat this washing step 2-3 times.
-
B) For Thiolated Nanoparticles:
-
Coupling:
-
Disperse the thiolated nanoparticles in Thiol Coupling Buffer (PBS, pH 6.5-7.5, with 1-2 mM EDTA).
-
Add a solution of this compound to the nanoparticle dispersion.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere.
-
-
Washing:
-
Wash the functionalized nanoparticles by centrifugation and resuspension as described above.
-
Characterization of Conjugates
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the protein/antibody and the conjugated drug (if the drug has a distinct absorbance). |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR). |
| Size Exclusion Chromatography (SEC-HPLC) | To assess the purity of the conjugate and detect any aggregation.[] |
| Ellman's Assay | To quantify the number of free thiols before and after conjugation to determine conjugation efficiency. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete activation of carboxyl groups.- Hydrolysis of maleimide or NHS-ester.- Insufficient molar excess of linker or drug.- Presence of competing nucleophiles (e.g., Tris buffer). | - Optimize EDC/NHS concentrations and reaction time.- Prepare reagents fresh and use immediately.- Increase the molar ratio of the reactants.- Use amine- and thiol-free buffers for conjugation. |
| Protein/Nanoparticle Aggregation | - High degree of conjugation.- Unfavorable buffer conditions (pH, ionic strength).- Hydrophobic interactions. | - Reduce the molar excess of the linker/drug.- Optimize buffer composition.- Include solubilizing agents in the buffer if compatible. |
| Loss of Biological Activity | - Conjugation at or near the active site.- Denaturation of the protein during the reaction. | - Consider site-specific conjugation methods.- Perform reactions at lower temperatures and for shorter durations. |
Conclusion
This compound is a valuable heterobifunctional linker for the development of targeted drug delivery systems. The protocols and information provided in these application notes offer a starting point for researchers. Successful conjugation requires careful optimization of reaction conditions and thorough characterization of the final product to ensure the desired therapeutic efficacy and safety profile.
References
Covalent Attachment of PEG Chains to Therapeutic Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in the development of therapeutic proteins. This modification offers a multitude of benefits aimed at improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs. By increasing the hydrodynamic size of the protein, PEGylation can significantly extend its plasma half-life, reduce immunogenicity, enhance stability, and improve solubility.[1][2] This document provides detailed application notes and experimental protocols for the covalent attachment of PEG chains to therapeutic proteins, intended for researchers, scientists, and professionals in the field of drug development.
Key Benefits of Protein PEGylation
The conjugation of PEG to a therapeutic protein can confer several significant advantages:
-
Extended Circulatory Half-Life: The increased size of the PEGylated protein reduces its rate of clearance by the kidneys, leading to a longer circulation time in the body.[1][3] This allows for less frequent dosing, improving patient compliance and convenience.[4]
-
Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the protein surface, shielding them from the host's immune system and reducing the likelihood of an immune response.[1][5]
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in biological fluids.[5][6]
-
Improved Solubility: For proteins that are poorly soluble in aqueous solutions, the hydrophilic nature of PEG can significantly enhance their solubility.[1]
Quantitative Impact of PEGylation
The effects of PEGylation on the properties of therapeutic proteins are quantifiable and are a critical aspect of drug development. The following tables summarize the impact of PEGylation on key parameters such as plasma half-life, bioactivity, and immunogenicity.
Table 1: Effect of PEGylation on Plasma Half-Life of Therapeutic Proteins
| Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | PEG Size (kDa) | Reference(s) |
| Recombinant Human TIMP-1 | 1.1 hours | 28 hours | ~25 | 20 | [2][7] |
| Filgrastim (G-CSF) | 3.5 - 3.8 hours | 42 hours | ~11-12 | 20 | [8] |
| Factor VIII | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 | Not Specified | [8] |
| Bovine Serum Albumin (BSA) | 13.6 minutes | 4.5 hours | ~20 | Not Specified | [6][8] |
Table 2: Influence of PEG Molecular Weight on Therapeutic Protein Properties
| Property | Effect of Increasing PEG Molecular Weight | Reference(s) |
| Plasma Half-Life | Generally increases due to reduced renal clearance. | [4][9] |
| Bioactivity | May decrease due to steric hindrance at the active site. | [9][10] |
| Immunogenicity | Generally decreases due to enhanced masking of epitopes. | [11] |
| Renal Clearance | Decreases as the hydrodynamic radius exceeds the glomerular filtration threshold. | [4] |
| Cellular Uptake | Can be influenced, with potential for accumulation in certain tissues with very large PEGs (>30 kDa). | [4] |
Experimental Workflows and Protocols
Successful PEGylation requires careful optimization of reaction conditions and thorough characterization of the resulting conjugates. The following sections provide detailed protocols for key steps in the PEGylation process.
General Experimental Workflow
The overall process for PEGylating a therapeutic protein can be broken down into several key stages, from the initial conjugation reaction to the final characterization of the purified product.
Detailed Experimental Protocols
Protocol 1: N-terminal Specific PEGylation via Reductive Amination
This protocol describes the site-specific attachment of a PEG-aldehyde to the N-terminal α-amino group of a protein. This method takes advantage of the lower pKa of the N-terminal amine compared to the ε-amino groups of lysine (B10760008) residues, allowing for selective reaction at a mildly acidic pH.[12][13]
Materials:
-
Therapeutic protein with an accessible N-terminus
-
mPEG-Propionaldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES or HEPES buffer, pH 6.0-6.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the therapeutic protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the PEGylation reaction.
-
-
PEGylation Reaction:
-
Warm the mPEG-Propionaldehyde to room temperature.
-
Add a 5- to 20-fold molar excess of mPEG-Propionaldehyde to the protein solution.
-
Gently mix to dissolve the PEG reagent completely.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 4-8°C with gentle stirring for 12-24 hours.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Proceed immediately to purification of the PEGylated protein using a suitable chromatographic method, such as ion-exchange or size-exclusion chromatography (see Protocol 3).
-
Protocol 2: Cysteine-Specific PEGylation with PEG-Maleimide
This protocol is designed for the site-specific PEGylation of a protein containing a free cysteine residue. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond.[14][15]
Materials:
-
Cysteine-containing therapeutic protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation.
-
Quenching Solution: 1 M L-cysteine in Reaction Buffer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate a free cysteine, a pre-reduction step with a mild reducing agent like TCEP may be necessary, followed by removal of the reducing agent.
-
-
PEGylation Reaction:
-
Dissolve the PEG-Maleimide in the Reaction Buffer immediately before use, as maleimide groups can hydrolyze.
-
Add a 2- to 10-fold molar excess of PEG-Maleimide to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration that is in molar excess to the initial amount of PEG-Maleimide to react with any unreacted maleimide groups.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Proceed to purification to separate the PEGylated protein from unreacted protein, excess PEG, and quenched PEG-maleimide (see Protocol 3).
-
Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and different PEGylated species based on differences in their surface charge.[16][17][18]
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)
-
Equilibration Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0)
-
Chromatography system (e.g., FPLC or HPLC)
-
UV detector (280 nm)
Procedure:
-
Column Preparation:
-
Equilibrate the IEX column with at least 5 column volumes of Equilibration Buffer until the UV baseline is stable.
-
-
Sample Loading:
-
Dilute the crude PEGylation reaction mixture with Equilibration Buffer to reduce the salt concentration, if necessary.
-
Load the diluted sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with Equilibration Buffer to remove unreacted PEG and other unbound impurities.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Collect fractions throughout the elution process. PEGylated proteins will typically elute at a different salt concentration than the un-PEGylated protein due to the shielding of charges by the PEG chains.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE (see Protocol 4) to identify the fractions containing the desired PEGylated protein.
-
Pool the relevant fractions.
-
-
Buffer Exchange:
-
If necessary, perform a buffer exchange on the pooled fractions into a suitable storage buffer using dialysis or ultrafiltration.
-
Protocol 4: Characterization of PEGylated Proteins
A. SDS-PAGE Analysis
SDS-PAGE is a fundamental technique to assess the outcome of a PEGylation reaction by observing the increase in molecular weight of the modified protein.[19][20]
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the native and PEGylated protein)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix aliquots of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions with sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce the background and enhance the visibility of the protein bands.
-
-
Analysis:
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the un-PEGylated protein. The degree of PEGylation (mono-, di-, etc.) can often be inferred from the number and position of the new bands.
-
B. Mass Spectrometry (e.g., MALDI-TOF)
Mass spectrometry provides a more precise determination of the molecular weight of the PEGylated protein and can confirm the number of attached PEG chains.[9][17]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA)
-
Purified PEGylated protein sample
Procedure:
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample.
-
Mix the sample with the matrix solution on the MALDI target plate.
-
Allow the mixture to air dry and crystallize.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the sample in the appropriate mass range.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks corresponding to the different PEGylated species, allowing for the accurate determination of their molecular weights and the degree of PEGylation.
-
Conclusion
The covalent attachment of PEG chains to therapeutic proteins is a powerful and well-established technique for improving their clinical efficacy. Successful PEGylation relies on a systematic approach that includes the careful selection of PEGylation chemistry, optimization of reaction conditions, and rigorous purification and characterization of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively implement and evaluate protein PEGylation in their therapeutic development programs.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. covalx.com [covalx.com]
- 10. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 11. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iitg.ac.in [iitg.ac.in]
- 20. faculty.umb.edu [faculty.umb.edu]
Application Notes: Amine-Reactive PEGylation for Primary Amine Modification
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site of pegylation and polyethylene glycol molecule size attenuate interferon-alpha antiviral and antiproliferative activities through the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. Validate User [ashpublications.org]
- 13. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting low yield in Mal-PEG25-NH2 hydrochloride conjugation reactions
Welcome to the technical support center for Mal-PEG25-NH2 hydrochloride conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yield, and to provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is 6.5-7.5.[1][2] Within this range, the thiol is sufficiently reactive (as a thiolate anion), while the maleimide group remains stable.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3][4]
Q2: What can cause the maleimide group on my Mal-PEG25-NH2 to become inactive?
A2: The primary cause of maleimide inactivation is hydrolysis. The maleimide ring is susceptible to opening in aqueous solutions, a process that accelerates significantly as the pH increases above 7.5.[2][3] To avoid this, always prepare aqueous solutions of the maleimide reagent immediately before use and avoid storing it in aqueous buffers.[2][3] For storage, use a dry, anhydrous organic solvent such as DMSO or DMF.[2]
Q3: My protein contains disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, maleimides react specifically with free sulfhydryl (thiol) groups (-SH), not with oxidized disulfide bonds (S-S).[1][2] Therefore, it is essential to reduce any disulfide bonds involved in the intended conjugation site. Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent because it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[1][2][4] Dithiothreitol (DTT) can also be used, but any excess must be removed prior to conjugation to prevent it from reacting with your maleimide-PEG reagent.[1]
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Size-exclusion chromatography (SEC) is a very effective method for removing smaller, unreacted PEG reagents from the larger, conjugated protein.[][6] Desalting columns, which operate on the principle of SEC, are commonly used for this purpose.[4] Other chromatographic techniques such as ion exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for purifying the final PEGylated conjugate, sometimes offering higher resolution.[][7][8]
Troubleshooting Guide: Low Conjugation Yield
Problem: My conjugation reaction with this compound has resulted in a very low yield. What are the possible causes and solutions?
Low conjugation efficiency can be attributed to several factors. Follow this guide to diagnose and resolve the issue.
| Potential Cause | Explanation & Solution |
| Maleimide Hydrolysis | The maleimide ring of your PEG linker may have hydrolyzed before reacting with the thiol. This is accelerated at pH > 7.5. Solution: Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[1][2] Prepare the Mal-PEG25-NH2 solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[2] |
| Thiol Oxidation | The free sulfhydryl groups on your protein or molecule may have re-oxidized to form disulfide bonds, which are unreactive with maleimides. This is often catalyzed by dissolved oxygen or metal ions. Solution: Degas all buffers before use to remove oxygen.[1] Include a chelating agent like 1-5 mM EDTA in your reaction buffer to sequester metal ions.[1] If possible, work with solutions on ice to slow the rate of oxidation.[1] |
| Incomplete Disulfide Reduction | If your protein has internal disulfide bonds, they may not have been fully reduced, leaving too few free thiols available for conjugation. Solution: Ensure you are using a sufficient molar excess of a reducing agent like TCEP (a 10-100 fold molar excess is a good starting point).[2] Increase the incubation time for the reduction step (e.g., 30-60 minutes at room temperature).[1] |
| Suboptimal Molar Ratio | The molar ratio of the maleimide-PEG to the thiol-containing molecule can significantly impact efficiency. Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1][4] However, for larger molecules or sterically hindered sites, this ratio may need optimization.[1] For smaller peptides, a lower 2:1 ratio might be optimal, while for larger proteins like nanobodies, a 5:1 ratio has been shown to be effective.[9][10] It is recommended to perform small-scale trials with varying ratios. |
| Incorrect Reaction Buffer | The buffer composition can interfere with the reaction. Solution: Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS), HEPES, or Tris within the pH 6.5-7.5 range. Avoid buffers containing primary amines (like Tris above pH 7.5) or thiols. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare your protein solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
Add TCEP to the protein solution from a stock solution. A 10-100 fold molar excess over the protein is a common starting point.[2]
-
Incubate the mixture for 30-60 minutes at room temperature.[1]
-
The reduced protein solution can typically be used directly in the next step without removing the TCEP.[1]
Protocol 2: General Mal-PEG25-NH2 Conjugation
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[4]
-
Add the maleimide-PEG stock solution to the reduced protein solution to achieve the desired molar excess (start with a 10-20 fold excess).[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Gentle mixing during this time can be beneficial.
-
(Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
Proceed with the purification of the conjugate using a desalting column (SEC) to remove unreacted PEG reagent and other small molecules.[4]
Visualizations
Caption: Reaction scheme for maleimide-thiol conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Optimizing pH for Mal-PEG25-NH2 hydrochloride reaction with sulfhydryl groups
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Mal-PEG25-NH2 hydrochloride for conjugation with sulfhydryl (-SH) groups. It covers pH optimization, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with sulfhydryl groups?
The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5 .[1][2][3][4][5] Within this range, the reaction is highly efficient and selective for sulfhydryl groups over other nucleophiles like amines.[4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4][6]
Q2: Why is the pH range of 6.5-7.5 so critical?
The pH directly influences the reactivity of both the sulfhydryl group and the maleimide (B117702) linker:
-
Below pH 6.5: The reaction rate slows considerably. This is because the sulfhydryl group (-SH) is predominantly in its protonated, less nucleophilic form. The reaction requires the deprotonated thiolate anion (S⁻) to proceed efficiently.[1][7]
-
Above pH 7.5: The selectivity of the reaction decreases, and the stability of the maleimide reagent is compromised.[3][4] Competing side reactions, such as reaction with primary amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring to a non-reactive maleamic acid, become significant.[2][5][8]
Q3: My maleimide reagent is stored as a powder. How should I prepare it for the reaction?
Aqueous solutions of maleimide-containing reagents are not stable for long-term storage due to hydrolysis.[4] It is critical to prepare aqueous solutions immediately before use.[3][4] For stock solutions, use a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3]
Q4: What buffer should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, or Tris buffers at a pH between 7.0 and 7.5 are commonly used and recommended.[9][10] Crucially, ensure the buffer is free of any extraneous thiol-containing compounds like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), as these will compete with your target molecule for reaction with the maleimide.[5]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is the most common issue and can arise from several factors. Follow this guide to diagnose the problem.
| Potential Cause | Explanation & Solution |
| Suboptimal pH | The reaction pH is outside the optimal 6.5-7.5 range. At lower pH, the reaction is too slow; at higher pH, the maleimide hydrolyzes before it can react. Solution: Prepare your protein and reagents in a freshly made, degassed buffer such as PBS at pH 7.0-7.4. Verify the final pH of the reaction mixture.[3] |
| Oxidized Sulfhydryl Groups | Maleimides only react with free, reduced sulfhydryl groups (-SH), not with oxidized disulfide bonds (-S-S-). Your protein's target cysteines may be inaccessible or have formed disulfide bonds. Solution: Reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes prior to conjugation. TCEP does not need to be removed before adding the maleimide reagent.[3][6][10] If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide.[5] |
| Hydrolyzed Maleimide Reagent | The maleimide group is susceptible to hydrolysis in aqueous solutions, rendering it inactive. This process is accelerated at higher pH (>7.5) and temperature. Solution: Always prepare aqueous solutions of the Mal-PEG25-NH2 reagent immediately before starting the conjugation. Store the stock solution in anhydrous DMSO or DMF at -20°C.[3][4] |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide reagent can lead to incomplete labeling. Solution: A 10-20 fold molar excess of the maleimide reagent over the sulfhydryl-containing molecule is a common starting point.[6][10] This ratio may need to be optimized for your specific application. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. |
Problem: Loss of Conjugated Payload In Vivo or In Thiol-Rich Environments
| Potential Cause | Explanation & Solution |
| Retro-Michael Reaction | The thioether bond formed between the sulfhydryl and the maleimide is not completely stable and can undergo a slow reversal, especially in the presence of other thiols like glutathione. This "thiol exchange" can lead to off-target effects.[3][11] Solution: After the initial conjugation and purification, the stability of the linkage can be enhanced. Adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. This promotes the hydrolysis of the thiosuccinimide ring, forming a stable succinamic acid thioether that is much less susceptible to reversal. Monitor the reaction by mass spectrometry and re-neutralize the solution for storage.[3] |
| Thiazine (B8601807) Rearrangement | If you are conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[3][12] This is more common at neutral to basic pH.[13] Solution: If possible, avoid using peptides with an N-terminal cysteine for conjugation. Alternatively, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[3][13] |
Data Summary: Effect of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Maleimide Stability (vs. Hydrolysis) | Selectivity for Thiols (vs. Amines) | Common Side Reactions |
| < 6.5 | Slow | High | Very High | - |
| 6.5 - 7.5 | Optimal | Good | Optimal (1000x faster than amines at pH 7.0[4][6]) | Minimal |
| > 7.5 | Fast | Decreasing | Decreasing | Reaction with amines[2][4] |
| > 8.5 | Fast | Low | Low | Significant maleimide hydrolysis and amine reaction[2][5][8] |
Key Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Buffer Preparation: Prepare a suitable, degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[6]
-
TCEP Addition: Prepare a fresh stock solution of TCEP hydrochloride in the reaction buffer. Add a 10-100 fold molar excess of TCEP to the protein solution.[10]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.[6]
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. TCEP does not contain a free thiol and does not need to be removed.[5][6]
Protocol 2: General Maleimide-Thiol Conjugation
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[6] Dissolve the sulfhydryl-containing molecule in the reaction buffer (pH 7.0-7.4).
-
Conjugation: Add the maleimide stock solution to the reduced protein/peptide solution to achieve the desired molar excess (start with a 10-20 fold excess).[1][6][10]
-
Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1]
-
Purification: Remove excess, unreacted Mal-PEG25-NH2 and quenching reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer.[1][6]
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of maleimide groups in Mal-PEG25-NH2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of the maleimide (B117702) group in Mal-PEG25-NH2 hydrochloride and similar maleimide-functionalized reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the maleimide group in this compound during bioconjugation?
A1: The maleimide group is highly reactive towards sulfhydryl groups (thiols) but can undergo several side reactions that may impact the efficiency and stability of your conjugate. The three main side reactions are:
-
Hydrolysis: The maleimide ring can be hydrolyzed to form a non-reactive maleamic acid derivative, especially at pH values above 7.5.[1] This ring-opening reaction prevents conjugation with thiols.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In a thiol-rich environment, such as in the presence of glutathione (B108866) in vivo, the conjugated molecule can be released and transferred to other thiol-containing molecules.[2]
-
Reaction with Primary Amines: While the reaction with thiols is significantly faster at neutral pH, maleimides can react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) at pH values above 7.5.[3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]
Q2: What is the optimal pH for performing maleimide-thiol conjugation?
A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol is sufficiently nucleophilic to react efficiently, while minimizing side reactions such as hydrolysis of the maleimide ring and reaction with primary amines.[1][3]
Q3: My maleimide-PEG-NH2 linker is not reacting with the cysteine on my protein. What are the possible causes?
A3: Several factors could contribute to low conjugation efficiency:
-
Hydrolyzed Maleimide: Maleimide reagents are sensitive to moisture and can hydrolyze over time, especially in aqueous solutions at pH > 7.5.[1] Always use freshly prepared solutions of the maleimide linker.
-
Oxidized Thiols: The cysteine residues on your protein may have formed disulfide bonds, which are unreactive towards maleimides. Ensure that the sulfhydryl groups are in their reduced, free thiol form.
-
Suboptimal pH: If the pH is too low (below 6.5), the reaction rate will be significantly slower as the thiol is less nucleophilic.
-
Steric Hindrance: The cysteine residue may be located in a sterically hindered region of the protein, preventing the maleimide linker from accessing it.
Q4: How can I improve the stability of my maleimide-thiol conjugate?
A4: The stability of the thiosuccinimide linkage can be enhanced through a couple of strategies:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the pH of the solution can be raised to 8.5-9.0 to intentionally hydrolyze the succinimide (B58015) ring. The resulting ring-opened product is more stable and less susceptible to the retro-Michael reaction.[4]
-
Transcyclization: For conjugates formed with an N-terminal cysteine, a transcyclization reaction can occur, forming a stable six-membered ring that "locks" the thioether bond and prevents the retro-Michael reaction.[2][5] This can be achieved by extending the incubation time after the initial conjugation.[2]
Q5: What is thiazine (B8601807) rearrangement and when does it occur?
A5: Thiazine rearrangement is a side reaction that can occur when a maleimide is conjugated to a peptide or protein with an unprotected N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to the formation of a stable six-membered thiazine ring.[6] This rearrangement is more prominent at neutral or basic pH.[6] To avoid this, consider performing the conjugation at a more acidic pH (around 5.0) or acetylating the N-terminal amine.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide linker is hydrolyzed and inactive. | Prepare fresh solutions of this compound in a dry, aprotic solvent like DMSO or DMF immediately before use.[1] |
| Cysteine residues on the protein are oxidized (disulfide bonds). | Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed before adding the maleimide.[8] | |
| Reaction pH is too low (< 6.5). | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a non-nucleophilic buffer like phosphate (B84403) or HEPES.[9] | |
| Poor Conjugate Stability (Loss of Payload) | Retro-Michael reaction (thiol exchange) is occurring. | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable, ring-opened conjugate.[4] |
| For N-terminal cysteine conjugates, promote the stabilizing transcyclization reaction by extending the incubation time.[2] | ||
| Heterogeneous Product Mixture | Reaction with primary amines (lysine residues). | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols.[3] |
| Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[7] Alternatively, acetylate the N-terminal cysteine.[7] |
Quantitative Data on Side Reactions
The rates of side reactions are influenced by factors such as pH and the specific chemical structures of the reactants. The following tables summarize key quantitative data.
Table 1: Half-life of Thiol Exchange (Retro-Michael Reaction) for N-Substituted Maleimide Conjugates with Glutathione [10][11]
| N-Substituent on Maleimide | Thiol Conjugated | Half-life (t½, hours) | Extent of Conversion (%) |
| N-ethyl | 4-mercaptophenylacetic acid | 18 | 12.3 |
| N-phenyl | 4-mercaptophenylacetic acid | 3.1 | 89.5 |
| N-aminoethyl | 4-mercaptophenylacetic acid | - | - |
| N-ethyl | N-acetyl-L-cysteine | 258 | 0.8 |
| N-phenyl | N-acetyl-L-cysteine | 3.6 | 90.7 |
Table 2: Half-life of Ring-Opening Hydrolysis (Stabilization) at pH 7.4, 37°C [9]
| N-Substituent on Maleimide | Type of Substituent | Hydrolysis Half-life (t½, hours) |
| N-ethyl | Alkyl (Standard) | ~210 |
| N-propyl-carboxamide | Neutral | ~15 |
| N-aminoethyl (protonated) | Electron-withdrawing (Inductive) | ~0.4 |
Experimental Protocols
Protocol 1: General Assessment of Conjugate Stability via RP-HPLC
This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.
Materials and Reagents:
-
Purified maleimide-thiol conjugate
-
Reaction Buffers: 100 mM Phosphate buffer at pH 6.5, 7.4, and 8.5
-
Exogenous Thiol (optional): Glutathione (GSH)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC System: Reverse-phase HPLC with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).
-
Incubation Setup: For each condition to be tested (e.g., different pH values with or without GSH), prepare aliquots of the conjugate in the respective reaction buffers.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot and quench the reaction by adding the TFA solution to acidify the sample.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis: Integrate the peak areas of the intact conjugate, hydrolyzed product, and any new peaks that appear over time to quantify the stability.
Protocol 2: Characterization of Conjugates by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to confirm successful conjugation and identify any side products.
Materials:
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Sample preparation reagents (e.g., desalting columns)
Procedure:
-
Sample Preparation: Desalt the purified conjugate to remove non-volatile salts that can interfere with ionization.
-
Mass Analysis: Infuse the prepared sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The expected mass of the conjugate is the sum of the protein and the Mal-PEG25-NH2 linker. The presence of species with an additional 18 Da corresponds to the hydrolyzed product.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of diol in a monofunctional PEG, can cause unintended cross-linking.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a standard method for separating and quantifying soluble aggregates based on their hydrodynamic volume. Larger aggregates elute earlier than the monomeric protein.[1][2][3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]
-
SDS-PAGE (Non-reducing): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis under non-reducing conditions can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]
Troubleshooting Guides
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
This troubleshooting guide provides a step-by-step approach to mitigate protein aggregation.
Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
Systematically screen key reaction parameters to identify optimal conditions for your specific protein.
Table 1: Impact of Reaction Parameters on Protein Aggregation
| Parameter | Condition | Effect on Aggregation | Rationale |
| Protein Concentration | High (>5 mg/mL) | Increases | Higher concentrations promote intermolecular interactions.[1] |
| Low (0.5-2 mg/mL) | Decreases | Reduces the probability of protein-protein collisions.[1] | |
| PEG:Protein Molar Ratio | High (e.g., >20:1) | May Increase | Higher excess of PEG can lead to multisite attachment and cross-linking, especially with bifunctional PEGs. |
| Low (e.g., 1:1 to 5:1) | Generally Decreases | Favors mono-PEGylation and reduces the chance of cross-linking.[1] | |
| pH | Near Protein's pI | Increases | The protein has a net neutral charge, leading to reduced electrostatic repulsion and increased aggregation. |
| Away from pI | Decreases | Increased net charge enhances electrostatic repulsion between protein molecules. | |
| Temperature | High (e.g., Room Temp) | May Increase | Can lead to protein unfolding and exposure of hydrophobic patches. Reaction rates are faster, which may favor aggregation. |
| Low (e.g., 4°C) | Decreases | Slows down the reaction rate, potentially favoring controlled PEGylation over aggregation.[1] |
Experimental Protocol: Small-Scale Screening of PEGylation Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation while achieving the desired degree of PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators/water baths at different temperatures (e.g., 4°C and room temperature)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS)
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant. An example is provided in Table 2.
-
Set up Reactions: For each condition, add the appropriate amounts of protein stock, reaction buffer, and activated PEG stock to achieve the desired final concentrations and molar ratios in a small reaction volume (e.g., 50-100 µL).
-
Incubate: Incubate the reactions at the designated temperatures for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding a quenching solution.
-
Analyze for Aggregation: Analyze a small aliquot of each reaction mixture using SEC, DLS, or non-reducing SDS-PAGE to determine the percentage of monomer, desired PEGylated product, and aggregates.
Table 2: Example Screening Matrix for Optimizing PEGylation Conditions
| Reaction | Protein Conc. (mg/mL) | PEG:Protein Molar Ratio | pH | Temperature (°C) |
| 1 | 1 | 5:1 | 7.4 | 4 |
| 2 | 2 | 5:1 | 7.4 | 4 |
| 3 | 5 | 5:1 | 7.4 | 4 |
| 4 | 1 | 10:1 | 7.4 | 4 |
| 5 | 1 | 5:1 | 6.0 | 4 |
| 6 | 1 | 5:1 | 8.0 | 4 |
| 7 | 1 | 5:1 | 7.4 | Room Temp |
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 3: Common Stabilizing Excipients for PEGylation Reactions
| Excipient Class | Example | Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Experimental Protocol: Using Stabilizing Excipients
-
Prepare stock solutions of the desired excipients at high concentrations.
-
Add the excipient stock solution to your reaction buffer to achieve the desired final concentration.
-
Perform the PEGylation reaction using the optimized conditions identified in Step 1, now in the presence of the stabilizing excipient.
-
Analyze the reaction mixture for aggregation as described previously.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the PEG reagent.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains an issue, consider alternative PEGylation chemistries or strategies.
Caption: Overview of random vs. site-specific PEGylation strategies.
-
Site-Specific PEGylation: Targeting specific amino acid residues can reduce the heterogeneity of the product and minimize cross-linking.
-
Cysteine-Specific PEGylation: If your protein has a free cysteine residue, maleimide-activated PEG can be used for highly specific conjugation.
-
N-terminal PEGylation: Under controlled pH conditions (typically lower pH), aldehyde-activated PEG can selectively react with the N-terminal alpha-amino group.[4]
-
-
Different PEG Architectures: Consider using branched or multi-arm PEGs, which can offer better shielding of the protein surface with fewer attachment points.
Detailed Methodologies
Protocol: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from aggregates.
Materials:
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and its aggregates (e.g., TSKgel G3000SWxl, Superdex 200)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4), filtered and degassed
-
Protein standards for column calibration (optional, for molecular weight estimation)
-
PEGylated protein sample, filtered through a 0.22 µm filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known volume of the filtered PEGylated protein sample onto the column.
-
Chromatogram Acquisition: Record the chromatogram by monitoring the absorbance at 280 nm (for protein) or 214 nm (for peptides).
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the desired PEGylated monomer, and any un-PEGylated protein or fragments (eluting later).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Table 4: Example SEC Data for a PEGylated Protein
| Species | Retention Time (min) | Peak Area | % of Total Area |
| High Molecular Weight Aggregates | 8.5 | 150,000 | 5% |
| Dimer | 9.8 | 300,000 | 10% |
| PEGylated Monomer | 11.2 | 2,400,000 | 80% |
| Un-PEGylated Protein | 12.5 | 150,000 | 5% |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling conditions to maintain Mal-PEG25-NH2 hydrochloride stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and handling of Mal-PEG25-NH2 hydrochloride to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1][2] Some suppliers recommend storage at -5°C.[3][4][5] It is crucial to keep the product in a tightly sealed container, protected from light, and in a dry environment.[2][3][4][5] To prevent moisture contamination, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.[2]
Q2: How should I handle the compound when taking it out of storage for an experiment?
To prevent condensation, which can hydrolyze the moisture-sensitive maleimide (B117702) group, allow the vial to slowly warm to room temperature before opening.[2][6] After withdrawing the desired amount of the compound, it is good practice to flush the container with an inert gas like nitrogen or argon before resealing.[2]
Q3: What is the stability of this compound in solution?
Once dissolved, the stability of this compound decreases. It is recommended to use solutions immediately.[6] If storage in solution is unavoidable, it should be stored at -80°C for up to one year.[1] Do not store the reagent in solution for extended periods at room temperature, as the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[6]
Q4: In what solvents can I dissolve this compound?
This compound can be dissolved in organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6] Subsequent dilution into an aqueous buffer is generally possible for reaction purposes.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system, typically less than 10%.[6]
Q5: What is the significance of the hydrochloride salt form?
The hydrochloride salt form of Mal-PEG25-NH2 enhances the stability of the amine group.[4] While the salt and free amine forms exhibit the same biological activity, their physical properties, such as solubility, may differ.[1]
Stability Data Summary
| Form | Storage Temperature | Duration | Shipping Conditions |
| Powder | -20°C | Up to 3 years[1][2] | Ambient temperature or with blue ice[1] |
| -5°C | Not specified | ||
| In Solvent | -80°C | Up to 1 year[1] | Not applicable |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency to thiol-containing molecules | Hydrolysis of the maleimide group. | Ensure the compound is handled under dry conditions and allowed to warm to room temperature before opening. Perform reactions at a pH between 6.5 and 7.5, as the maleimide group's stability decreases at higher pH.[4][6] |
| Competing reactions. | Avoid buffers containing thiols that can react with the maleimide group. | |
| Low conjugation efficiency to amine-reactive molecules | Inactive amine group. | Ensure the reaction pH is appropriate for amine coupling (typically pH 7-9). Avoid buffers containing primary amines like Tris or glycine, which will compete for the reaction.[7] |
| Poor solubility of the reagent. | Dissolve the compound in an appropriate organic solvent like DMSO or DMF before diluting it into the aqueous reaction buffer.[6] | |
| Inconsistent experimental results | Degradation of the compound. | Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles and repeated exposure to ambient conditions. Always store under the recommended conditions. |
Experimental Protocols & Workflows
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical two-step conjugation process where this compound is used to link a protein with a primary amine to a molecule containing a sulfhydryl group.
Caption: A typical two-step bioconjugation workflow.
Signaling Pathway Context
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: Generalized PROTAC mechanism of action.
References
- 1. Mal-PEG25-NH2 hydrochloride_TargetMol [targetmol.com]
- 2. jenkemusa.com [jenkemusa.com]
- 3. Mal-PEG-NH2, Maleimide PEG Amine - Biopharma PEG [biochempeg.com]
- 4. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 5. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of Mal-PEG25-NH2 Hydrochloride Conjugates
Welcome to the technical support center for the purification of Mal-PEG25-NH2 hydrochloride conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main challenge in purifying this compound conjugates arises from the inherent heterogeneity of the reaction mixture. This mixture can contain the desired product alongside unreacted starting materials (both the molecule to be conjugated and the Mal-PEG25-NH2 reagent), multi-PEGylated species, and hydrolysis byproducts of the maleimide (B117702) group. Separating these components can be difficult due to their similar physicochemical properties.
Q2: Which purification methods are most suitable for this compound conjugates?
The most effective purification strategies for these conjugates typically involve a combination of chromatographic and non-chromatographic techniques. The choice of method depends on the specific properties of the conjugated molecule. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). It is particularly effective for removing unreacted, smaller molecules from the larger PEGylated conjugate.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of the target molecule, allowing for separation from unreacted species.[1][][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. This is often suitable for smaller, less polar molecules.[][4][5]
-
Dialysis: A size-based separation method that uses a semi-permeable membrane to remove small, unreacted molecules and for buffer exchange.[6][7]
Q3: How can I monitor the purity of my this compound conjugate during and after purification?
Several analytical techniques can be employed to assess the purity of your conjugate:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of unreacted starting material and determine the purity of the final product.[1]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can confirm the molecular weight of the PEGylated product, verifying the successful conjugation of the Mal-PEG25-NH2 moiety.[1][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final conjugate and identify any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unreacted starting material. | The size difference between the conjugate and unreacted molecule is insufficient for the selected column. | Use a column with a smaller pore size or a longer column to increase resolution. Optimize the flow rate; a slower rate often improves separation.[6] |
| Sample volume is too large. | Ensure the injection volume does not exceed 2-5% of the total column volume.[1] | |
| Low recovery of the PEGylated product. | The conjugate is interacting with the column matrix (non-specific binding). | Add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce these interactions. Consider a column with a different base matrix.[6] |
| The product is precipitating on the column. | Decrease the sample concentration. Modify the buffer to improve the solubility of your conjugate. | |
| Peak tailing or fronting. | Undesired interactions between the PEGylated conjugate and the stationary phase. | For columns based on styrene-divinylbenzene, preconditioning with trifluoroacetic acid (TFA) may improve peak shape.[10] |
| Inappropriate mobile phase. | For aqueous SEC, ensure a small amount of salt is present in the mobile phase.[10] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated and non-PEGylated species. | The "charge shielding" effect of the PEG chain minimizes the charge difference. | Optimize the pH of the mobile phase. Small pH changes can significantly impact the surface charge and interaction with the resin. |
| The salt gradient is too steep. | Use a shallow salt gradient for species with small charge differences.[1] | |
| Low recovery of the conjugate. | The product is binding irreversibly to the column. | Increase the salt concentration in the elution buffer. |
| Steric hindrance from the PEG chain preventing access to binding sites. | Consider using a resin with a larger pore size. |
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing). | Presence of residual silanols on the silica-based column interacting with the analyte. | Add a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase.[5] |
| Low recovery. | Irreversible binding of the hydrophobic conjugate to the stationary phase. | Adjust the gradient to include a higher percentage of organic solvent in the final step. Consider a column with a less hydrophobic stationary phase (e.g., C4 instead of C18). |
| Co-elution of conjugate and impurities. | Insufficient resolution. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound conjugates.
Caption: A general workflow for the purification of PEGylated conjugates.
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for the initial bulk separation of the larger PEGylated conjugate from smaller unreacted molecules.
Materials:
-
SEC column with an appropriate pore size for the expected molecular weight of the conjugate.
-
SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
HPLC system with a UV detector.
-
Reaction mixture containing the Mal-PEG25-NH2 conjugate.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the column. The injection volume should ideally be between 0.5% and 2% of the total column volume.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute before the smaller, unreacted molecules.
-
Analysis: Analyze the collected fractions using HPLC or MS to identify those containing the pure conjugate.
-
Pooling: Pool the fractions containing the purified product.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol can be used as a primary purification step or as a polishing step after SEC.
Materials:
-
IEX column (cation or anion exchange, depending on the charge of the target molecule).
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
-
HPLC or FPLC system with a UV detector.
-
Sample from the conjugation reaction or SEC purification, buffer-exchanged into the Binding Buffer.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the baseline and conductivity are stable.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by HPLC or MS to identify those containing the purified conjugate.
-
Pooling and Desalting: Pool the pure fractions and desalt if necessary using dialysis or a desalting column.
Protocol 3: Reverse-Phase HPLC (RP-HPLC)
This high-resolution method is often used as a final polishing step.
Materials:
-
C18 or C4 RP-HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
HPLC system with a UV detector.
-
Sample from a previous purification step.
Procedure:
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis: Analyze the purity of the collected fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification methods. Actual results will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >90% | >80% | Mild conditions, good for removing small impurities. | Limited resolution for molecules of similar size. |
| Ion Exchange Chromatography (IEX) | >95% | 70-90% | High resolution, can separate species with different charge states. | Can be sensitive to buffer conditions, potential for irreversible binding. |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 60-80% | Very high resolution, good for final polishing. | Can use harsh organic solvents that may denature some molecules. |
| Dialysis | Variable | >90% | Simple, good for buffer exchange and removing small molecules. | Slow, not a high-resolution technique. |
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification problems.
References
- 1. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing PEGylated Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PEGylated peptides.
Troubleshooting Guide
Problem: Poor or No Solubility of Lyophilized PEGylated Peptide in Aqueous Buffers
| Possible Cause | Suggested Solution | Detailed Steps |
| Hydrophobic Peptide Sequence | The intrinsic properties of the peptide sequence significantly influence solubility. A high content of hydrophobic amino acids can lead to poor solubility.[1] | 1. Initial Dissolution in Organic Solvent: Dissolve the PEGylated peptide in a minimal amount of a compatible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. 2. Stepwise Addition to Aqueous Buffer: Slowly add the aqueous buffer to the dissolved peptide solution drop-by-drop while gently vortexing or stirring. This gradual dilution can prevent immediate precipitation. |
| Suboptimal pH | The pH of the solution can dramatically affect the net charge of the peptide, influencing its solubility. Solubility is often lowest at the isoelectric point (pI) where the net charge is zero. | 1. Determine the Peptide's Charge: Calculate the theoretical pI of the peptide sequence. 2. Adjust Buffer pH: For acidic peptides (pI < 7), use a buffer with a pH above the pI. For basic peptides (pI > 7), use a buffer with a pH below the pI. This ensures the peptide carries a net charge, promoting interactions with water. |
| Aggregation | PEGylated peptides can self-associate and form soluble or insoluble aggregates, reducing the concentration of the desired monomeric species. | 1. Incorporate Solubility-Enhancing Excipients: Add excipients like arginine, which can suppress protein-protein interactions and aggregation.[2][3] 2. Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80) can help prevent surface-induced aggregation. 3. Optimize Temperature: Some peptides are more soluble at lower temperatures (e.g., 4°C), which can also slow down aggregation kinetics. |
| Inefficient PEGylation | Incomplete or heterogeneous PEGylation can expose hydrophobic regions of the peptide, leading to reduced solubility. | 1. Optimize PEGylation Reaction: Adjust the molar ratio of PEG to peptide, reaction time, and temperature to achieve more complete and uniform PEGylation. 2. Purify the PEGylated Product: Use techniques like size-exclusion chromatography (SEC) to separate the desired PEGylated peptide from unreacted peptide and excess PEG reagent. |
Problem: Precipitation of PEGylated Peptide Upon Addition to Aqueous Solution
| Possible Cause | Suggested Solution | Detailed Steps |
| Rapid Change in Solvent Environment | Adding a concentrated organic solution of the peptide directly to a large volume of aqueous buffer can cause a sudden change in polarity, leading to precipitation. | Controlled Dilution: Instead of adding the peptide solution to the buffer, try slowly adding the buffer to the peptide solution with continuous mixing. This allows for a more gradual transition in the solvent environment. |
| Buffer Incompatibility | Certain buffer components may interact unfavorably with the PEGylated peptide, causing it to precipitate. | Screen Different Buffer Systems: Test the solubility of the PEGylated peptide in a variety of common biological buffers (e.g., phosphate, Tris, citrate) at the desired pH to identify the most suitable system. |
| High Concentration | The concentration of the PEGylated peptide may exceed its solubility limit in the chosen buffer. | 1. Determine Maximum Solubility: Perform a solubility study by preparing a series of dilutions to find the maximum concentration at which the peptide remains in solution. 2. Work at Lower Concentrations: If high concentrations are not essential for the experiment, work at a concentration well below the determined solubility limit. |
Frequently Asked Questions (FAQs)
Q1: How does PEGylation improve the solubility of a peptide?
A1: PEG (polyethylene glycol) is a hydrophilic polymer. When covalently attached to a peptide, the long, flexible PEG chains create a hydrophilic "shield" around the peptide.[4] This has several effects that enhance solubility:
-
Increased Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, increasing the overall water solubility of the conjugate.[1]
-
Steric Hindrance: The PEG chains provide a steric barrier that can prevent the peptide molecules from getting close enough to aggregate.
-
Masking of Hydrophobic Regions: PEGylation can mask hydrophobic patches on the peptide surface, preventing hydrophobic interactions that lead to aggregation and poor solubility.
Q2: What are the best initial solvents to try for a new PEGylated peptide with unknown solubility?
A2: A systematic approach is recommended:
-
Sterile, distilled water: Always start with the mildest solvent.
-
Aqueous buffers: If solubility in water is poor, try common buffers like phosphate-buffered saline (PBS) at a neutral pH.
-
pH adjustment: If the peptide has a known pI, try dissolving it in a buffer with a pH at least 2 units away from the pI.
-
Organic co-solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by careful dilution with an aqueous buffer.[5]
Q3: Can I use sonication or heating to improve the solubility of my PEGylated peptide?
A3: Yes, but with caution.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution. However, prolonged or high-energy sonication can potentially damage the peptide.
-
Heating: Gentle warming (e.g., to 37°C) may increase the solubility of some peptides. However, excessive heat can lead to degradation or aggregation. The thermal stability of your specific peptide should be considered.
Q4: What excipients can I add to my formulation to improve the solubility and stability of my PEGylated peptide?
A4: Several excipients can be beneficial:
-
Amino Acids: Arginine is a commonly used excipient that can suppress aggregation and increase solubility.[6][2][3]
-
Sugars and Polyols: Sucrose, trehalose, and sorbitol can act as stabilizers.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can reduce surface tension and prevent aggregation at low concentrations.
Q5: How can I determine if my PEGylated peptide is aggregated?
A5: Several analytical techniques can be used to assess aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It can detect the presence of larger aggregates.[7][8][9]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated peptide.[10][11]
-
Visual Inspection: While not quantitative, visually checking for cloudiness or precipitation is a simple first step to identify gross insolubility or aggregation.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative examples of how different strategies can impact the solubility of PEGylated peptides. The actual values will vary depending on the specific peptide, PEG size, and formulation conditions.
Table 1: Effect of pH on the Solubility of a Hypothetical PEGylated Peptide (pI ≈ 6.5)
| Buffer pH | Net Charge of Peptide | Solubility (mg/mL) |
| 4.5 | Positive | 15 |
| 6.5 | Neutral (at pI) | 1 |
| 8.5 | Negative | 20 |
Table 2: Impact of Excipients on the Solubility of a Hypothetical PEGylated Peptide
| Excipient | Concentration | Solubility (mg/mL) | Fold Increase |
| None (Control) | - | 5 | 1.0 |
| Arginine | 150 mM | 25 | 5.0 |
| Sucrose | 5% (w/v) | 10 | 2.0 |
| Polysorbate 80 | 0.02% (v/v) | 8 | 1.6 |
Key Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized PEGylated Peptide
-
Pre-analysis: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom. Allow the vial to equilibrate to room temperature.
-
Initial Solvent Addition: Based on the peptide's properties (see FAQs), add a small, precise volume of the initial solvent (e.g., sterile water or a minimal amount of DMSO) to the vial to create a concentrated stock solution.
-
Dissolution: Gently vortex or sonicate the vial for a short period. Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
Dilution: If an organic co-solvent was used, slowly add the desired aqueous buffer to the concentrated stock solution in a dropwise manner with constant, gentle mixing.
-
Final Check: After dilution, visually inspect the solution again for any signs of precipitation. If the solution is clear, it is ready for use or further characterization. If it is cloudy, further optimization of the solubilization protocol is required.
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the PEGylated peptide solution in the desired buffer at the target concentration. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extrinsic particles.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature for the experiment. Ensure the viscosity and refractive index of the buffer are correctly entered into the software.
-
Measurement: Carefully pipette the filtered sample into a clean, dust-free cuvette. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak at the expected size of the monomeric PEGylated peptide with a low PDI indicates a non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[7][8][9]
Protocol 3: Quantifying Aggregates using Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with the mobile phase (typically a buffer that maintains the solubility and stability of the PEGylated peptide) until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated peptide sample in the mobile phase. Filter the sample to remove any particulates.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Separation: The components of the sample will separate based on their size as they pass through the column. Larger molecules (aggregates) will have a shorter retention time and elute first, followed by the monomer, and then any smaller fragments.[10]
-
Detection: Monitor the elution profile using a UV detector (typically at 214 nm or 280 nm).
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregate can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
Visualizations
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpt.com [jpt.com]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. diva-portal.org [diva-portal.org]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to PEGylation Reagents: Mal-PEG25-NH2 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. It offers a proven method to enhance the pharmacokinetic and pharmacodynamic properties of biologics, leading to improved efficacy, safety, and patient compliance. Mal-PEG25-NH2 hydrochloride is a heterobifunctional PEGylation reagent widely utilized for its ability to selectively target thiol groups on proteins and peptides. However, the landscape of PEGylation technologies is continually evolving, with a diverse array of reagents offering distinct advantages.
This guide provides an objective comparison of this compound with other prominent PEGylation reagents. We will delve into their respective reaction mechanisms, performance characteristics, and stability profiles, supported by experimental data. Detailed experimental protocols and characterization methodologies are also provided to aid in the practical application of these technologies.
Performance Comparison of PEGylation Reagents
The choice of PEGylation reagent significantly impacts the reaction efficiency, the stability of the resulting conjugate, and the biological activity of the modified molecule. The following tables summarize quantitative data comparing key performance indicators of different PEGylation strategies.
Table 1: Comparison of Reaction Efficiency and Selectivity
| PEGylation Reagent Type | Target Functional Group | Typical Reaction pH | Typical Reaction Time | Reported Yield | Key Selectivity Features |
| Maleimide-PEG | Thiol (-SH) | 6.5 - 7.5 | 1 - 4 hours | >80% | Highly selective for thiols over amines at neutral pH. |
| NHS-ester-PEG | Amine (-NH2) | 7.0 - 8.5 | 30 - 60 minutes | Variable (4-6 PEGs/Ab) | Reacts with primary amines (e.g., lysine (B10760008) residues and N-terminus).[1] |
| Vinyl Sulfone-PEG | Thiol (-SH) | 8.0 - 9.0 | 2 - 4 hours | High | High selectivity for thiols. |
| Click Chemistry (e.g., DBCO-PEG) | Azide (-N3) | Physiological | < 1 hour | >90% | Bio-orthogonal, highly specific, and fast kinetics. |
| Sortase-Mediated Ligation | Specific peptide tag (e.g., LPETG) | 7.0 - 8.0 | 1 - 6 hours | Up to 90% | Site-specific enzymatic ligation.[2] |
Table 2: Comparison of Conjugate Stability
| Linkage Type | Formed From | Stability Concern | Reported Half-life/Stability Data |
| Thioether (from Maleimide) | Maleimide (B117702) + Thiol | Susceptible to retro-Michael addition and hydrolysis. | < 70% conjugate remained after 7 days in 1 mM glutathione.[3] |
| Thioether (from Mono-sulfone) | Mono-sulfone + Thiol | More stable than maleimide-derived thioether. | > 90% conjugate remained after 7 days in 1 mM glutathione.[3] |
| Amide | NHS-ester + Amine | Generally stable. | Stable under physiological conditions. |
| Triazole | Alkyne + Azide (Click Chemistry) | Highly stable. | Considered one of the most stable bio-conjugation linkages. |
| Peptide Bond | Sortase-mediated ligation | Stable as a native peptide bond. | Stable under physiological conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any PEGylation strategy. Below are representative methodologies for key PEGylation reactions and subsequent characterization.
Protocol 1: Thiol-Specific PEGylation using Maleimide-PEG
This protocol describes a general procedure for the conjugation of a maleimide-activated PEG to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol (B42355)
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
PEGylation Reaction: Immediately before use, dissolve the Maleimide-PEG reagent in the reaction buffer. Add the Maleimide-PEG solution to the protein solution at a 10- to 20-fold molar excess over the protein.[4]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Amine-Specific PEGylation using NHS-ester-PEG
This protocol outlines a general procedure for conjugating an NHS-ester activated PEG to a protein via primary amine groups.[1]
Materials:
-
Protein with accessible primary amines
-
NHS-ester-PEG reagent
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: SEC or IEX
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
PEGylation Reaction: Immediately before use, dissolve the NHS-ester-PEG reagent in a dry, water-miscible solvent like DMSO or DMF. Add the dissolved PEG reagent to the protein solution at a 20-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Purification: Purify the PEGylated protein using SEC or IEX.
-
Characterization: Characterize the conjugate using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Enzymatic Site-Specific PEGylation using Sortase-Mediated Ligation
This protocol describes a general procedure for the site-specific PEGylation of a protein containing a sortase recognition motif.[2][5]
Materials:
-
Protein containing a C-terminal LPXTG motif
-
PEG reagent with an N-terminal oligo-glycine (G)n motif (n≥3)
-
Sortase A enzyme
-
Reaction Buffer: Tris buffer with CaCl2, pH 7.5
-
Purification system: Affinity chromatography (to remove sortase), followed by SEC.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the LPXTG-containing protein, the (G)n-PEG reagent (typically at a 5 to 10-fold molar excess), and Sortase A enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for 1-6 hours.
-
Purification: First, remove the His-tagged Sortase A enzyme using a nickel-affinity column. Then, purify the PEGylated protein from the unreacted PEG reagent and cleaved peptide fragment using SEC.
-
Characterization: Confirm the site-specific PEGylation and purity of the conjugate using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 4: Characterization of PEGylated Proteins by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the un-PEGylated protein. This method can be used to assess the degree of PEGylation and the presence of aggregates.[6][]
-
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The separation of PEGylated proteins can be optimized by adjusting mobile phase composition, temperature, and the type of stationary phase (e.g., C4 or C8).[8]
Mass Spectrometry (MS):
-
MALDI-TOF or ESI-MS: These techniques are used to determine the molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[9][10]
-
Peptide Mapping: This involves digesting the PEGylated protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS. This powerful technique allows for the precise identification of the PEGylation site(s) on the protein.[11]
Visualizations
Signaling Pathway: PEG-Interferon and the JAK-STAT Pathway
Many PEGylated therapeutics exert their effects by modulating specific cellular signaling pathways. For example, PEGylated interferon-alpha (PEG-IFN-α) is a standard treatment for chronic hepatitis C and works by activating the JAK-STAT signaling pathway.[12][13]
Experimental Workflow: Comparative Analysis of PEGylation Reagents
The selection of an optimal PEGylation reagent requires a systematic evaluation of various candidates. The following workflow outlines a logical approach for comparing different PEGylation strategies.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 13. ashpublications.org [ashpublications.org]
In Vitro Stability of Maleimide-PEG Linked Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs). The Mal-PEG25-NH2 hydrochloride linker is a widely utilized component for attaching payloads to biomolecules via the thiol group of cysteine residues. However, the stability of the resulting thioether bond is a subject of considerable investigation. This guide provides an objective comparison of the in vitro stability of this compound-linked conjugates against common alternatives, supported by experimental data and detailed protocols.
The primary challenge to the stability of traditional maleimide-based conjugates is the susceptibility of the thiosuccinimide ring to a retro-Michael reaction.[1] This reaction is a reversal of the initial conjugation, leading to premature cleavage of the linker and release of the payload. This premature release can lead to off-target toxicity and a diminished therapeutic window.[1]
Comparative Stability of Thiol-Reactive Linkers
The following table summarizes the in vitro plasma stability of various linker technologies. The data is compiled from multiple sources to provide a comparative overview. Stability is typically assessed by incubating the conjugate in plasma and measuring the percentage of intact conjugate over time.
| Linker Type | Conjugate Example | Matrix | Incubation Time | % Intact Conjugate | Key Stability Features |
| Traditional Maleimide (B117702) (e.g., Mal-PEG25-NH2) | ADC with N-alkyl maleimide | Human Plasma | 7 days | 33-65% | Susceptible to retro-Michael reaction leading to deconjugation.[2] |
| Next-Gen Maleimide (N-aryl) | ADC with N-aryl maleimide | Human Serum | 7 days | >80% | N-aryl substitution accelerates hydrolysis of the thiosuccinimide ring, creating a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[2] |
| Vinyl Sulfone | Trastuzumab-Phenyloxadiazole Sulfone Conjugate | Human Plasma | 30 days | ~90% | Forms a stable, irreversible thioether bond. |
| "Click Chemistry" (DBCO-Azide) | VHH-PEG Conjugate | Not Specified | 18 hours | High (qualitative) | Forms a highly stable triazole linkage; stoichiometry is well-controlled, leading to defined conjugates. |
| Maleamic Methyl Ester | ADC with maleamic methyl ester | Albumin Solution | 14 days | ~96.2% | Designed to mimic the stable, hydrolyzed form of the maleimide conjugate, showing significantly improved stability. |
Experimental Protocol: In Vitro Plasma Stability Assay of an ADC
This protocol describes a general method for assessing the in vitro stability of an antibody-drug conjugate (ADC) in plasma using LC-MS analysis.
1. Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) stock solution (e.g., 1 mg/mL in PBS)
-
Control unconjugated antibody
-
Human plasma (or other species of interest), pooled and anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
2. Procedure:
-
Sample Preparation and Incubation:
-
Thaw frozen plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample with the unconjugated antibody at the same concentration.
-
Incubate the samples at 37°C in a shaking incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) of each sample and immediately freeze at -80°C to quench any further reaction.
-
-
ADC Immunoaffinity Capture:
-
For each time point sample, add an appropriate amount of immunoaffinity capture beads.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.
-
Place the samples on a magnetic rack to separate the beads from the plasma.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Sample Preparation for LC-MS:
-
Add elution buffer to the beads and incubate for 5-10 minutes to release the ADC.
-
Separate the beads using a magnetic rack and transfer the eluate to a new tube.
-
Immediately neutralize the eluate with neutralization buffer.
-
For analysis of the released payload, the plasma supernatant from the immunoaffinity capture step can be subjected to protein precipitation (e.g., with 3 volumes of cold acetonitrile), followed by centrifugation and analysis of the supernatant.
-
-
LC-MS Analysis:
-
Analyze the neutralized eluate by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Use a reversed-phase column suitable for protein analysis.
-
Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded antibody species.
-
Calculate the average DAR at each time point. The percentage of intact conjugate can be determined by normalizing the DAR at each time point to the DAR at time zero.
-
Visualizing Experimental and Chemical Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical instability of maleimide-based conjugates.
References
A Researcher's Guide to the Functional Analysis of Proteins after PEGylation with Mal-PEG25-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional analysis of proteins following PEGylation with Mal-PEG25-NH2 hydrochloride. This heterobifunctional PEG linker is instrumental in bioconjugation, particularly in the development of therapeutic proteins and antibody-drug conjugates (ADCs). By covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, PEGylation can significantly enhance its pharmacokinetic and pharmacodynamic properties. This guide offers objective comparisons with alternative PEGylation reagents, supported by experimental data, detailed protocols for key functional assays, and visualizations of relevant workflows and pathways.
The Impact of PEGylation on Protein Function
PEGylation, the process of attaching PEG chains to a protein, is a widely employed strategy to improve the therapeutic value of protein-based drugs. The covalent attachment of PEG can lead to:
-
Increased Serum Half-Life: The increased hydrodynamic size of the PEGylated protein reduces its rate of clearance by the kidneys, prolonging its circulation time in the bloodstream.[1][2][3][4]
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, making it less recognizable to the immune system and thereby reducing the risk of an immune response.[1][3][4][5]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, leading to a longer active lifespan in vivo.[6]
-
Improved Solubility: For hydrophobic proteins, the addition of the highly hydrophilic PEG polymer can significantly increase their solubility in aqueous solutions.[5]
However, it is crucial to note that PEGylation can also impact a protein's biological activity. The PEG chain may sterically hinder the protein's active site or its binding to a target receptor, potentially leading to a decrease in in vitro potency.[1][7] Therefore, a thorough functional analysis is imperative to ensure that the benefits of PEGylation outweigh any potential drawbacks.
This compound: A Heterobifunctional Linker
This compound is a heterobifunctional PEGylation reagent. This means it has two different reactive groups at either end of the PEG chain:
-
A Maleimide (B117702) Group: This group reacts specifically with free sulfhydryl groups (-SH), most commonly found on cysteine residues within a protein. This allows for site-specific PEGylation, which is highly desirable for preserving protein function.[5][7][]
-
An Amine Group (as a hydrochloride salt): The primary amine group can be used for subsequent conjugation to other molecules, such as cytotoxic drugs in the case of ADCs, or for further chemical modifications.[9]
The PEG25 component indicates a polyethylene glycol chain with 25 repeating ethylene (B1197577) glycol units, providing a flexible spacer between the protein and the conjugated molecule.
Comparative Functional Analysis of PEGylated Proteins
A comprehensive functional analysis of a protein after PEGylation with this compound involves a series of in vitro and in vivo assays to assess its biological activity, stability, and pharmacokinetic profile. Below are key experimental considerations and comparative data.
Data Presentation: In Vitro Cytotoxicity of Antibody-Drug Conjugates
The following table presents a comparative analysis of the in vitro cytotoxicity of an anti-HER2 Affibody-MMAE conjugate with different PEG linker lengths. While not specific to a PEG25 linker, this data illustrates the common trade-off between PEG chain length, which can improve in vivo half-life, and in vitro potency.
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~5.0 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | ~22.5 | 4.5x reduction |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | ~112.5 | 22.5x reduction |
Data adapted from a study on Affibody-based drug conjugates, demonstrating the impact of PEG chain length on cytotoxicity.[10]
Data Presentation: Pharmacokinetics of PEGylated Proteins
This table provides an example of how PEGylation can significantly extend the plasma half-life of a protein.
| Conjugate | Linker Type | Half-life (hours) | Fold Change in Half-life vs. No PEG |
| ZHER2-SMCC-MMAE | No PEG | ~2.0 | - |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | ~5.0 | 2.5x increase |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | ~22.4 | 11.2x increase |
Data adapted from a study on Affibody-based drug conjugates, illustrating the effect of PEG chain length on in vivo half-life.[10]
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols can be adapted for the specific protein of interest after PEGylation with this compound.
Protocol 1: Site-Specific Protein PEGylation with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
This compound
-
Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., free cysteine or N-ethylmaleimide)
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation: If the target cysteine is part of a disulfide bond, reduce the protein with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or desalting column.
-
Reagent Preparation: Dissolve this compound in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically but often ranges from 5 to 20-fold excess of the PEG reagent.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and protein using a suitable chromatography method.
-
Characterization: Confirm PEGylation and assess the purity of the conjugate using SDS-PAGE (which will show a molecular weight shift) and mass spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of a PEGylated protein, particularly relevant for ADCs.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
96-well cell culture plates
-
PEGylated protein (and unconjugated control) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the PEGylated protein and the unconjugated control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the protein's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the PEG-protein linkage in a biological matrix.
Materials:
-
PEGylated protein
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to detect the intact conjugate and any released protein (e.g., ELISA, HPLC, or mass spectrometry)
Procedure:
-
Incubation: Incubate the PEGylated protein in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the stability profile.
Mandatory Visualizations
To further clarify the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein PEGylation and subsequent analysis.
Caption: Key functional assays for the comprehensive analysis of a PEGylated protein.
Caption: Simplified signaling pathway for the mechanism of action of an antibody-drug conjugate.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updates.reinste.com [updates.reinste.com]
- 6. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
A Comparative Analysis of Linear vs. Branched PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic efficacy and pharmacokinetic profile. This guide provides an objective comparison of linear and branched polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data, to aid in the selection of the optimal linker architecture for a given ADC.
The structure of the PEG linker, whether a simple linear chain or a more complex branched configuration, has profound implications for the solubility, stability, drug-to-antibody ratio (DAR), and overall performance of an ADC.[1][2] While linear PEG linkers have been a mainstay in bioconjugation, branched PEG linkers are emerging as a potent alternative, offering distinct advantages in many applications, particularly in the development of next-generation therapeutics.[1]
Key Differences at a Glance
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[] | Multiple PEG arms extending from a central core.[][4] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[1] | Potentially higher, as one linker can attach multiple drug molecules, leading to a "doubled payload" effect.[1][2][4] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[1] | Larger for a given molecular weight, which can reduce renal clearance.[1][][5] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[1][6] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection and longer circulation time.[1][7] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight.[1][8] | Significantly longer circulation time in the bloodstream.[1][5][7][8] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation.[1][5] | Can be a factor; the length of the PEG arms is critical to avoid impeding enzymatic cleavage of the payload or antibody binding.[5][7][9] |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of biomolecules and ADCs conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers
This table presents a comparison of the hydrodynamic radii (Rh) of linear and branched PEG conjugates. A larger hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life.[5]
| Conjugate Type | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| PEGylated HSA | Unmodified | - | 3.5 |
| Linear | 5 | 4.2 | |
| Linear | 10 | 5.2 | |
| Linear | 20 | 6.1 | |
| Branched | 20 | 6.4 | |
| Polymeric Nanocarriers | Linear | 12 | 5.42 ± 0.28 |
| Linear | 20 | 7.36 ± 0.20 | |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | |
| Linear | 40 | 9.58 ± 0.35 | |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | |
| Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers.[5] |
Table 2: In Vitro Cytotoxicity of Trastuzumab-Based ADCs with Different Linker Architectures
This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line.[5] A "long" branched linker demonstrated significantly higher potency (lower IC50) compared to a "short" branched linker, suggesting that linker length is a critical optimization parameter.[5][7][9]
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 |
| Data from a study comparing trastuzumab-MMAE ADCs against HER2-positive SK-BR-3 cells.[7] |
Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
This table compares the pharmacokinetic parameters of ADCs with pendant (branched) versus linear PEG linker configurations. The ADCs with the pendant PEG configuration demonstrated slower clearance rates and higher plasma concentrations over time, suggesting that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[7]
| Linker Configuration | Clearance (mL/h/kg) | Vss (mL/kg) | Half-life (h) |
| Pendant (Branched) | 0.23 ± 0.02 | 78.9 ± 5.6 | 239.3 ± 20.9 |
| Linear | 0.34 ± 0.04 | 88.3 ± 8.1 | 181.2 ± 20.5 |
Mandatory Visualization
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Protocol 1: Determination of ADC Stability in Serum
This protocol outlines a method to determine the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.[5]
-
Incubation in Serum: Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[5]
-
ADC Purification: At each time point, purify the ADC from the serum sample. This can be achieved using methods such as affinity chromatography (e.g., Protein A) to capture the antibody portion of the conjugate.
-
DAR Measurement: Analyze the purified ADC to determine the average DAR. This is often done using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). HIC separates ADC species based on the number of conjugated drugs, allowing for the quantification of different DAR species.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of the different DAR peaks. Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[5]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to evaluate the potency of the ADCs in killing target cancer cells.
-
Cell Culture: Culture a cancer cell line that expresses the target antigen for the ADC's antibody (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC).
-
ADC Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the ADCs (with linear and branched linkers). Include appropriate controls, such as an unconjugated antibody and the free cytotoxic drug.
-
Incubation: Incubate the cells with the ADCs for a predetermined period (e.g., 72-96 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A lower IC50 value indicates higher potency.
Protocol 3: Pharmacokinetic (PK) Analysis in Animal Models
This protocol is used to evaluate the in vivo circulation time and clearance of the ADCs.
-
Animal Model: Use an appropriate animal model, typically mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs (with linear and branched linkers) to the animals.
-
Blood Sampling: Collect blood samples at various time points after administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
ADC Quantification: Process the blood samples to isolate the plasma and quantify the concentration of the ADC at each time point. This is typically done using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution (Vss), and half-life.
Conclusion
The choice between linear and branched PEG linkers is a critical design consideration in the development of ADCs. Branched linkers can offer significant advantages in terms of achieving higher drug loading, a larger hydrodynamic radius leading to reduced renal clearance, and a longer in vivo half-life.[1][2][][5] However, the increased steric hindrance of branched linkers can sometimes negatively impact the enzymatic cleavage of the linker and subsequent payload release, necessitating careful optimization of the linker length.[5][7][9]
Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance.[5] The optimal choice is highly dependent on the specific application, the nature of the antibody and the payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Conjugation: A Comparative Guide to Site-Specific Modification with Mal-PEG25-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a critical step in creating effective therapeutics, diagnostics, and research tools. Covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. [1] Mal-PEG25-NH2 hydrochloride is a heterobifunctional linker that facilitates this process by leveraging maleimide (B117702) chemistry to target specific cysteine residues.
The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues, typically at a pH of 6.5-7.5, to form a stable thioether bond.[2] The other end of the linker, a primary amine (NH2), can be used for subsequent modifications if needed.[2] However, the success of the conjugation hinges on validating that the PEG linker has attached to the intended site and has not compromised the protein's function. Unambiguous determination of the PEG attachment site is a regulatory requirement for the characterization of PEG-protein conjugates.[3][4]
This guide provides an objective comparison of analytical techniques for validating the conjugation of Mal-PEG25-NH2 to proteins, supported by detailed experimental protocols and data presentation.
Comparison of Thiol-Reactive Chemistries
While maleimide chemistry is efficient, its stability can be a concern in certain biological environments, where the thioether bond may undergo a retro-Michael addition, particularly with other thiols like albumin.[5] This has led to the development of next-generation alternatives. The choice of reagent depends on the required stability of the final conjugate for its specific application.[5]
| Reagent Type | Reaction Target | Bond Formed | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide (e.g., Mal-PEG25-NH2) | Cysteine (thiol) | Thioether | High reactivity, fast reaction times (1-2 hours) at neutral pH.[5] | Bond can be reversible (retro-Michael addition), susceptible to hydrolysis.[5] |
| N-Aryl Maleimide | Cysteine (thiol) | Thioether | Faster reaction than N-alkyl maleimides; formed bond is more stable due to rapid hydrolysis of the succinimide (B58015) ring, which prevents reversal.[5] | Can be more expensive and less readily available. |
| Haloacetyl (e.g., Iodoacetamide) | Cysteine (thiol) | Thioether | Forms a highly stable, irreversible thioether bond.[6] | Slower reaction rate compared to maleimides; potential for off-target reaction with other nucleophilic residues (e.g., His, Lys) at higher pH. |
| Vinyl Sulfone | Cysteine (thiol) | Thioether | Forms a stable, irreversible thioether bond; rapid and selective reaction at pH 7-9.[5] | Reaction can be slower than maleimides at neutral pH. |
| Pyridyl Disulfide | Cysteine (thiol) | Disulfide | Forms a cleavable disulfide bond, allowing for release of the conjugated molecule with reducing agents like DTT. Useful for reversible modifications.[6] | Bond is not stable in reducing environments. |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl phenyloxadiazole) | Cysteine (thiol) | Thioether | Provides conjugates with superior stability in human plasma compared to maleimides; highly chemoselective.[7][8] | Newer chemistry, may have less established protocols and availability. |
Experimental Workflow for Conjugation and Validation
The successful validation of a protein-PEG conjugate requires a systematic workflow, from the initial conjugation reaction to multi-faceted analytical confirmation. Mass spectrometry is a cornerstone of this process, providing definitive data on mass changes and conjugation sites.[9][10]
Key Experimental Protocols
Detailed and reproducible protocols are essential for both the conjugation reaction and its subsequent validation.
Protocol 1: Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with this compound.
-
Protein Preparation: Dissolve the protein containing a free cysteine in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5). If cysteines are disulfide-bonded, pre-reduce with a 10-fold molar excess of a reducing agent like TCEP and remove the agent prior to conjugation.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent like DMSO or DMF.
-
Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein). The optimal ratio should be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching: (Optional but recommended) Stop the reaction by adding a 10-fold molar excess of a free thiol, such as N-acetyl cysteine or L-cysteine, to quench any unreacted maleimide groups.
-
Purification: Remove excess PEG reagent and quenched products using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Validation by Mass Spectrometry Peptide Mapping
Peptide mapping via LC-MS/MS is the gold standard for identifying the specific amino acid residue(s) conjugated to the PEG linker.[11]
-
Denaturation and Reduction: Denature the purified protein conjugate (approx. 100 µg) in a buffer containing 6 M Guanidine-HCl and 100 mM Tris, pH 8.0. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate all free cysteine residues (both those originally free and those from reduction) by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This step ensures that any un-PEGylated cysteines are blocked, preventing disulfide scrambling.
-
Buffer Exchange: Remove denaturant and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.
-
Enzymatic Digestion: Add a protease (e.g., Trypsin, Chymotrypsin) at a 1:20 to 1:50 ratio (enzyme:protein, w/w). Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the digest with formic acid. Inject the peptide mixture onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Analysis: Use bioinformatics software to search the MS/MS spectra against the protein's sequence. Identify peptides that show a mass shift corresponding to the PEG linker plus the alkylating agent (if the linker was attached) or just the alkylating agent (if the cysteine was un-PEGylated). The PEGylated peptide will confirm the precise site of conjugation.
Quantitative Data Presentation
Summarizing results in a clear, tabular format is crucial for comparing conjugation efficiency and specificity. Mass spectrometry provides the quantitative data needed for this analysis.
| Analytical Method | Parameter Measured | Unconjugated Protein | Conjugated Protein (Target Cys-125) | Off-Target Conjugate |
| Intact Mass Analysis (LC-MS) | Molecular Weight (Da) | 25,000 | 26,234 | N/A |
| % Main Peak Area | 5% | 93% | 2% | |
| Peptide Mapping (LC-MS/MS) | % Modification at Cys-125 | 0% | >95% | N/A |
| % Modification at Cys-88 | 0% | <2% | N/A | |
| Size-Exclusion HPLC (SEC-HPLC) | % Monomer | 99% | 98% | N/A |
| % Aggregate | 1% | 2% | N/A | |
| Functional Assay (Binding ELISA) | Relative Binding Affinity (EC50) | 1.0 nM | 1.2 nM | N/A |
Note: Data are representative examples for illustrative purposes.
Visualization of a Modified Protein in a Signaling Context
Understanding how a PEGylated protein functions requires placing it within its biological context. For example, a PEGylated antibody fragment (Fab) designed to block a receptor-ligand interaction can be visualized in a signaling pathway.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mal-PEG-NH2.HCl, Maleimide-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
A Comparative Guide to the Pharmacokinetics of PEGylated and Non-PEGylated Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides an objective comparison of the pharmacokinetic profiles of PEGylated versus non-PEGylated therapeutic proteins, supported by experimental data and detailed methodologies. By understanding these differences, researchers can make more informed decisions in the design and development of next-generation protein therapeutics.
The Impact of PEGylation on Protein Pharmacokinetics: A Quantitative Comparison
PEGylation fundamentally alters the physicochemical properties of proteins, leading to significant changes in their interaction with biological systems. The increased hydrodynamic size and the shielding effect of the PEG chains result in a number of pharmacokinetic advantages, most notably a prolonged systemic circulation time. This is primarily achieved by reducing the rate of renal clearance and protecting the protein from proteolytic degradation.[1][2]
The following tables summarize the key pharmacokinetic parameters for several major classes of therapeutic proteins, comparing their non-PEGylated and PEGylated forms.
| Therapeutic Protein | Pharmacokinetic Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Interferon alfa-2a | Half-life (t½) | ~2.3 hours | ~50 hours | ~22-fold increase | [3][4] |
| Clearance (CL) | High | >100-fold reduction | >100-fold decrease | [3] | |
| Volume of Distribution (Vd) | Widely distributed | Considerably restricted | Decrease | [3][4] | |
| Interferon alfa-2b | Half-life (t½) | ~2.3 hours | ~4.6 hours | ~2-fold increase | [5] |
| Clearance (CL) | High | ~10-fold reduction | ~10-fold decrease | [3] | |
| Volume of Distribution (Vd) | ~1.4 L/kg | ~0.99 L/kg | ~30% decrease | [5] | |
| Filgrastim (B1168352) (G-CSF) | Half-life (t½) | 3-4 hours | 15-80 hours | 5 to 20-fold increase | [6] |
| Clearance (CL) | ~40 mL/h/kg | ~14 mL/h/kg | ~2.9-fold decrease | [6] | |
| Erythropoietin (EPO) | Half-life (t½) β-phase | 86 min - 2.7 hours | 21 - 26 hours | Significant increase | [7] |
| Mean Residence Time (MRT) | Short | Significantly prolonged | Increase | [8] | |
| Asparaginase (B612624) | Clearance (CL) | Significantly higher | Lower | Decrease | [9][10] |
| Half-life (t½) | Shorter | Longer | Increase | [11] |
Note: The exact pharmacokinetic parameters can vary depending on the specific PEG molecule used (e.g., size, branching), the degree of PEGylation, the site of attachment, and the patient population.
Experimental Protocols: Determining Pharmacokinetic Profiles
Accurate assessment of pharmacokinetic parameters is crucial for the development and regulatory approval of therapeutic proteins. Below are detailed methodologies for key experiments used to compare PEGylated and non-PEGylated proteins.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical study to determine and compare the pharmacokinetic profiles of a non-PEGylated protein and its PEGylated counterpart in a relevant animal model (e.g., rats or mice).
1. Animal Model and Acclimatization:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week to allow for acclimatization.
-
Provide free access to standard chow and water.
2. Dosing and Administration:
-
Divide the animals into two main groups: one receiving the non-PEGylated protein and the other receiving the PEGylated protein.
-
Further divide each main group into subgroups for different time points of blood collection to avoid excessive blood withdrawal from a single animal.
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the therapeutic protein at a predetermined concentration.
3. Blood Sample Collection:
-
At specified time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours), collect blood samples from the tail vein or another appropriate site.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[12]
-
Process the blood by centrifugation to separate the plasma.[12]
-
Store the plasma samples at -80°C until analysis.[12]
4. Quantification of Therapeutic Protein in Plasma:
-
Utilize a validated analytical method to measure the concentration of the therapeutic protein in the collected plasma samples. Common methods include:
5. Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to be determined include:
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Mean Residence Time (MRT): The average time the drug molecules stay in the body.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
This protocol describes a sandwich ELISA, a common format for quantifying therapeutic proteins in plasma samples.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific to the therapeutic protein.
-
Incubate the plate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
2. Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of the therapeutic protein.
-
Add the standards and the plasma samples (appropriately diluted) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a detection antibody (conjugated to an enzyme like horseradish peroxidase - HRP) that binds to a different epitope on the therapeutic protein.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Substrate Addition and Signal Detection:
-
Add the enzyme substrate (e.g., TMB for HRP) to the wells.
-
Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Concentration Calculation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the therapeutic protein in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizing the Impact and Analysis of PEGylation
Diagrams can effectively illustrate the complex processes involved in the pharmacokinetic comparison of PEGylated and non-PEGylated proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 4. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetics of PEGylated Recombinant Human Erythropoietin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. Comparison of native E. coli and PEG asparaginase pharmacokinetics and pharmacodynamics in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Population Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukemia: Treatment Phase Dependency and Predictivity in Case of Missing Data | springermedizin.de [springermedizin.de]
- 12. fn-test.com [fn-test.com]
- 13. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Assessing the Immunogenicity of Proteins Modified with Mal-PEG25-NH2 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of protein modifications is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including extending their circulating half-life and reducing immunogenicity.[1][2] However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies.[3][4] This can result in accelerated blood clearance (ABC) of the PEGylated protein, reducing its efficacy and potentially causing adverse effects.[1][5] This guide provides a comparative assessment of the immunogenicity of proteins modified with Mal-PEG25-NH2 hydrochloride, a specific maleimide-activated PEG linker, in relation to other PEGylation strategies and alternatives.
Performance Comparison: this compound vs. Other PEGylation Strategies
The choice of PEG linker and its chemical structure can influence the immunogenic response.[6] While data directly comparing this compound with other linkers on soluble proteins is limited, studies on PEGylated liposomes and general principles of PEG immunogenicity offer valuable insights.
A key concern with PEGylated therapeutics is the "accelerated blood clearance (ABC) phenomenon," where repeated administration leads to rapid clearance from circulation, often mediated by anti-PEG IgM antibodies.[5][7] A study comparing maleimide-terminated PEGylated liposomes (PL-MAL) with methoxy-terminated PEGylated liposomes (PL-OCH3) found that while the secretion of anti-PEG IgM was lower for PL-MAL, a second dose of PL-MAL was still rapidly cleared from the blood.[5] This suggests that even with a lower initial antibody response, the maleimide-PEG conjugate can still trigger the ABC phenomenon.[5]
| Parameter | Mal-PEG-Liposomes[5] | Methoxy-PEG-Liposomes[5] | General Observations for PEGylated Proteins |
| Anti-PEG IgM Secretion | Lower than methoxy-PEG liposomes. | Higher initial secretion. | Varies depending on PEG size, protein immunogenicity, and dosing regimen.[2] |
| Accelerated Blood Clearance (ABC) | Observed upon second dose. | Observed upon second dose. | A common phenomenon for many PEGylated therapeutics.[1][4] |
| Complement Activation | C3 activation observed. | C3 activation observed. | Can be triggered by anti-PEG antibodies, leading to pseudoallergic reactions (CARPA).[8][9] |
Note: The data for Mal-PEG-Liposomes and Methoxy-PEG-Liposomes is derived from a study on liposomal formulations and may not be directly transferable to soluble proteins.[5]
Comparison with PEG Alternatives
Concerns about PEG immunogenicity have driven the development of alternative polymers. Polysarcosine (pSar) and poly(2-oxazoline)s (POx) are two promising candidates.
| Alternative Polymer | Key Features & Immunogenicity Data |
| Polysarcosine (pSar) | A non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine.[10][11] Studies have shown that pSar-conjugated interferon (pSar-IFN) is significantly more potent in inhibiting tumor growth and elicits considerably fewer anti-IFN antibodies in mice compared to PEG-IFN.[11] pSar has also been shown to suppress the binding of anti-PEG antibodies to PEG.[12][13][14] |
| Poly(2-oxazoline)s (POx) | A class of polymers with tunable properties. Poly(2-methyl-2-oxazoline) (PMOZ) has been investigated as a PEG alternative for lipid nanoparticles (LNPs).[3][15][16] In one study, LNPs formulated with PMOZ induced superior neutralizing antibody titers compared to PEG-containing LNPs, although T-cell responses were lower.[3][15][16] Poly(2-ethyl-2-oxazoline) (PEtOx) based lipids did not show interaction with anti-PEG antibodies in an ELISA assay.[17] |
Experimental Protocols
Accurate assessment of immunogenicity relies on robust and validated assays. Below are detailed protocols for key experiments.
Protein Modification with this compound
This protocol outlines the general steps for conjugating a protein with a free cysteine to this compound.
Caption: Workflow for protein conjugation with this compound.
Methodology:
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a suitable coupling buffer (e.g., phosphate-buffered saline, pH 6.5-7.5). The buffer should be free of other thiol-containing compounds.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the coupling buffer.
-
Conjugation: Add the dissolved PEG reagent to the protein solution at a specific molar excess (e.g., 5 to 20-fold molar excess of PEG over protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide (B117702) groups, a small molecule thiol such as free cysteine can be added.
-
Purification: Remove unreacted PEG and protein by a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Confirm the successful conjugation and purity of the PEGylated protein using techniques like SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This direct ELISA protocol is designed to detect and quantify anti-PEG IgM and IgG in serum or plasma samples.
Caption: Workflow for the ELISA detection of anti-PEG antibodies.
Methodology:
-
Plate Coating: Coat a high-binding 96-well plate with a PEG-conjugate (e.g., mPEG-BSA) overnight at 4°C.[18]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% skim milk in PBS) for 1-2 hours at room temperature.[16]
-
Sample Incubation: After washing, add diluted serum or plasma samples, along with a standard curve of known anti-PEG antibody concentrations, to the wells and incubate for 1-2 hours at room temperature.[5]
-
Detection Antibody Incubation: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP) and incubate for 1 hour at room temperature.[18][19]
-
Substrate Addition: After a final wash, add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.[18]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of anti-PEG antibodies in the samples can be determined by interpolating from the standard curve.[18]
Surface Plasmon Resonance (SPR) for Antibody Binding Kinetics
SPR is a label-free technique that can provide real-time data on the binding affinity and kinetics of anti-PEG antibodies to the PEGylated protein.
Caption: Workflow for SPR analysis of anti-PEG antibody binding.
Methodology:
-
Ligand Immobilization: The PEGylated protein (the ligand) is immobilized onto the surface of an SPR sensor chip. Amine coupling is a common method for this.
-
Analyte Injection: A solution containing the anti-PEG antibody (the analyte) is flowed over the sensor chip surface at various concentrations.
-
Association: The binding of the antibody to the immobilized PEGylated protein is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
Dissociation: The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the antibody from the PEGylated protein is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove all bound antibodies from the sensor chip surface, allowing for subsequent experiments.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Immune Signaling Pathways
The immune response to PEGylated proteins can be complex, involving both innate and adaptive immunity. Two primary pathways for antibody production are the T-cell dependent and T-cell independent pathways. Additionally, complement activation can lead to rapid adverse reactions.
T-Cell Dependent and Independent Antibody Production
References
- 1. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 3. Frontiers | Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.co.jp [nacalai.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. leadinglifetechnologies.com [leadinglifetechnologies.com]
The Efficacy of Long-Chain PEGylated PROTACs in Vitro: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of a successful PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the in vitro efficacy of PROTACs synthesized with long-chain PEG linkers, such as Mal-PEG25-NH2 hydrochloride, against alternatives with shorter PEG chains and different chemical compositions.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, flexibility, and chemical composition of the linker directly impact the geometry of this complex, which in turn influences the efficiency of ubiquitination and subsequent degradation of the target protein. An optimal linker length is essential: a linker that is too short may cause steric hindrance, while an overly long one can lead to reduced effective concentration and inefficient ubiquitination.
Comparative Analysis of PROTAC Performance with Varying Linker Architectures
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following sections present a comparative analysis of in vitro data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition and length on their degradative capacity.
PEG Linkers vs. Alkyl Linkers in BTK Degraders
In the development of PROTACs targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies, both PEG and alkyl-based linkers have been explored. While PEG linkers are known to enhance solubility, alkyl linkers may offer advantages in terms of cell permeability.
| PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG-based | Mino | 2.2 | 97 | [1] |
| IR-1 | PEG-based | Mino | <10 | ~90 | [1] |
| IR-2 | PEG-based | Mino | <10 | ~90 | [1] |
| RC-3 | PEG-based | Mino | <10 | ~90 | [1] |
| Alkyl-Linker PROTAC | Alkyl | HEK293T | Concentration-dependent decrease in CRBN | Not Specified | [2] |
| PEG-Linker PROTAC | 3 PEG units | HEK293T | Weak CRBN degradation | Not Specified | [2] |
Table 1: Comparison of in vitro efficacy of BTK-targeting PROTACs with PEG and alkyl linkers. Note that the CRBN-targeting PROTACs with alkyl and PEG linkers provide a general comparison of linker types, though not directly targeting BTK.
Impact of PEG Linker Length on BTK and BRD4 Degradation
Systematic studies on the effect of PEG linker length have demonstrated its critical role in optimizing PROTAC efficacy. The optimal length can vary depending on the specific target protein and the E3 ligase being recruited.
For BTK-targeting PROTACs, a study by Zorba et al. showed that longer PEG linkers (≥ 4 PEG units) were potent degraders, with DC50 values in the range of 1-40 nM in Ramos cells.[2] In contrast, PROTACs with shorter linkers exhibited impaired binding affinity.[2] Another study on BTK degraders found that PROTACs with longer linkers (12 to 29 atoms) all showed submicromolar degradation potency, with a 21-atom linker demonstrating a DC50 of 3 nM and a Dmax of 96%.[2]
Similarly, for BRD4-targeting PROTACs, linker length is a key determinant of efficacy. A study on BRD4 degraders found that CRBN-recruiting PROTACs with 0 or 4-5 PEG units were more potent (DC50 < 0.5 µM) than those with intermediate linker lengths of 1-2 PEG units (DC50 > 5 µM) in H661 cancer cells.[3] This highlights that the relationship between linker length and efficacy is not always linear and requires empirical optimization.
| Target Protein | Linker Length (PEG units) | Cell Line | DC50 | Dmax (%) | Reference |
| BTK | ≥ 4 | Ramos | 1-40 nM | Not Specified | [2] |
| BTK | 21 atoms (Alkyl/ether) | Not Specified | 3 nM | 96 | [2] |
| BRD4 | 0 | H661 | < 0.5 µM | Not Specified | [3] |
| BRD4 | 1-2 | H661 | > 5 µM | Not Specified | [3] |
| BRD4 | 4-5 | H661 | < 0.5 µM | Not Specified | [3] |
Table 2: In vitro efficacy of BTK and BRD4-targeting PROTACs with varying PEG linker lengths.
Signaling Pathways Targeted by PROTACs
The degradation of key proteins like BTK and BRD4 by PROTACs leads to the downregulation of critical signaling pathways involved in cancer cell proliferation and survival.
BTK Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs inhibits downstream signaling, leading to reduced B-cell proliferation and survival.
BRD4 Signaling Pathway
BRD4 is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 leads to the suppression of these oncogenic programs.
Experimental Protocols
Western Blot for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Detection and Data Analysis: Incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of the protein bands using image analysis software. Normalize the target protein band intensity to the corresponding housekeeping protein band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of PROTAC treatment on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC or a control compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for the recommended time to allow for colorimetric or luminescent signal development. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.
Conclusion
The in vitro efficacy of PROTACs is profoundly influenced by the characteristics of the linker connecting the target-binding and E3 ligase-recruiting moieties. Long-chain PEG linkers, such as this compound, offer a flexible and hydrophilic scaffold that can be advantageous for achieving potent protein degradation. However, the optimal linker length is target-dependent and requires careful optimization. Comparative studies with shorter PEG linkers and alternative linker chemistries, such as alkyl chains, provide valuable insights for the rational design of next-generation PROTACs with improved efficacy and drug-like properties. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the comprehensive in vitro evaluation of novel PROTAC molecules.
References
Biophysical Characterization of Mal-PEG25-NH2 Hydrochloride Modified Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. The choice of linker, such as Maleimide-PEG25-NH2 hydrochloride (Mal-PEG25-NH2 HCl), is critical as it can significantly influence the biophysical properties, stability, and in vivo performance of the resulting conjugate. This guide provides a comparative analysis of antibodies modified with Mal-PEG25-NH2 HCl against other common conjugation strategies, supported by key biophysical characterization data and detailed experimental protocols.
Comparison of Antibody Modification Chemistries
The selection of a conjugation strategy depends on the desired stoichiometry, site-specificity, and the nature of the molecule to be attached. Maleimide-based conjugation to cysteine residues is a widely used approach.
| Feature | Mal-PEG-NH2 Linkers | Thiol-Reactive Alternatives (e.g., Haloacetamides) | Amine-Reactive Linkers (e.g., NHS Esters) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Lysine (B10760008) (amine group) |
| Specificity | High for thiols at pH 6.5-7.5.[1] Can be site-specific if engineered cysteines are used.[2] | High for thiols. | Lower specificity due to the high abundance of lysine residues on the antibody surface, leading to a heterogeneous product. |
| Bond Stability | Forms a stable thioether bond. | Forms a stable thioether bond. | Forms an amide bond. |
| Reaction Conditions | Mild, near-neutral pH (6.5-7.5).[1] | Mild, near-neutral pH. | Mild, slightly alkaline pH (7-9).[1] |
| Potential Issues | Potential for maleimide (B117702) hydrolysis at higher pH, reducing reaction efficiency.[1] The thioether bond can undergo retro-Michael addition, leading to dissociation. | Can also react with other nucleophilic residues at higher pH. | Can lead to a heterogeneous population of conjugates with varying numbers of modifications, potentially impacting efficacy and pharmacokinetics. |
| PEG Spacer | The PEG spacer enhances solubility and can reduce immunogenicity and aggregation.[3] | A PEG spacer can also be incorporated into these linkers. | A PEG spacer can also be incorporated into these linkers. |
Key Biophysical Characterization Techniques
A suite of biophysical methods is essential to assess the quality and characteristics of modified antibodies.[4][5][6][7]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the molar mass, size, and aggregation state of macromolecules in solution.[8][9] For antibody conjugates, it is particularly useful for quantifying the drug-to-antibody ratio (DAR).[3][8][10][11]
Experimental Protocol:
-
System Preparation: Equilibrate a size-exclusion chromatography (SEC) system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Prepare the antibody conjugate and a control (unmodified antibody) at a concentration of 1-2 mg/mL in the mobile phase. Filter the samples through a 0.1 µm filter.
-
Injection: Inject 50-100 µL of the sample onto the SEC column.
-
Data Acquisition: Collect data from the MALS, UV, and differential refractive index (dRI) detectors.[12]
-
Data Analysis: Use specialized software (e.g., ASTRA) to calculate the molar mass of the protein and the conjugated moiety across the elution peak. The DAR can be determined from the molar masses of the conjugate and the protein component.[8][12]
Comparative Data:
| Parameter | Unmodified mAb | mAb-Mal-PEG25-Drug |
| Monomer Molar Mass (kDa) | 150.2 ± 0.5 | 158.5 ± 0.7 |
| Polydispersity Index (Mw/Mn) | 1.001 | 1.002 |
| Aggregate Content (%) | < 1 | 1.5 |
| Drug-to-Antibody Ratio (DAR) | N/A | 3.8 |
Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique for measuring the size distribution of particles and molecules in solution.[13][14][15] It is highly sensitive to the presence of large aggregates.[15][16]
Experimental Protocol:
-
Sample Preparation: Prepare the antibody samples at a concentration of 0.5-1 mg/mL in a buffer that has been filtered through a 0.02 µm filter.
-
Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate to the desired temperature (e.g., 25°C). Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.
Comparative Data:
| Parameter | Unmodified mAb | mAb-Mal-PEG25-Drug |
| Hydrodynamic Radius (Rh), nm | 5.5 ± 0.2 | 6.1 ± 0.3 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Aggregation Onset Temp. (Tagg), °C | 72 | 69 |
Differential Scanning Fluorimetry (DSF)
DSF, also known as thermal shift assay, is a high-throughput method to assess the thermal stability of proteins.[17][18] It measures the change in fluorescence of a dye or intrinsic tryptophan fluorescence as the protein unfolds with increasing temperature.[17][18]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it in the appropriate buffer.
-
Sample Preparation: In a 96- or 384-well PCR plate, mix the antibody sample (final concentration 0.1-0.2 mg/mL) with the diluted dye.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C with a heating rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, typically determined from the peak of the first derivative of the melt curve.
Comparative Data:
| Parameter | Unmodified mAb | mAb-Mal-PEG25-Drug |
| Melting Temperature (Tm1), °C (CH2 domain) | 69.5 | 68.0 |
| Melting Temperature (Tm2), °C (Fab domain) | 75.2 | 74.5 |
| Melting Temperature (Tm3), °C (CH3 domain) | 83.1 | 82.8 |
Visualizations of Workflows and Principles
Conclusion
The biophysical characterization of modified antibodies is a critical component of therapeutic development. The use of Mal-PEG25-NH2 hydrochloride for conjugation offers a balance of specificity and improved biopharmaceutical properties. However, a comprehensive analysis using orthogonal techniques such as SEC-MALS, DLS, and DSF is imperative to ensure the quality, stability, and homogeneity of the final product. This guide provides a framework for the comparative analysis and characterization of such modified antibodies, enabling researchers to make informed decisions in their development pipeline.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biophysical Analytical Techniques for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wyatt.com [wyatt.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. wyatt.com [wyatt.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
- 16. azonano.com [azonano.com]
- 17. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
- 18. unchainedlabs.com [unchainedlabs.com]
The Influence of PEG Spacer Length on Drug Delivery Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) spacers to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery system design. The length of the PEG spacer is a critical parameter that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug conjugate. This guide provides a head-to-head comparison of different length PEG spacers, summarizing key experimental findings to aid researchers in the rational design of next-generation drug delivery vehicles.
Data Summary: Impact of PEG Spacer Length on Performance
The following tables summarize quantitative data from various studies, comparing the performance of drug delivery systems functionalized with PEG spacers of different lengths. These studies encompass a range of platforms, including antibody-drug conjugates (ADCs), liposomes, and other nanoparticles.
| PEG Spacer Length | Drug Delivery System | Key Findings | Reference |
| PEG2, PEG3, PEG4, PEG6 | 68Ga-NOTA-RM26 (Bombesin analog) | Increasing PEG length from 2 to 6 units showed a slight increase in hydrophilicity. The 68Ga-NOTA-PEG3-RM26 conjugate exhibited lower liver uptake compared to other lengths. Overall, the influence of these short "mini-PEG" spacers on biodistribution was minor. | [1][2] |
| PEG2, PEG4, PEG8, PEG12, PEG24 | Antibody-Drug Conjugate (ADC) | A clear trend was observed where increasing PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances. ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction (75-85%) compared to those with 2 and 4 PEG units (35-45% reduction). | [3] |
| 0.65 kDa, 2 kDa, 5 kDa | Antibody-functionalized nanocarriers | The optimal PEG length for dendritic cell targeting was cell-type dependent. Shorter PEG linkers (0.65 kDa) were more effective for targeting the DC2.4 cell line, while longer linkers (5 kDa) were required for efficient targeting of primary bone marrow-derived dendritic cells (BMDCs) and splenic cDC1s. | [4][5][6][7] |
| 2 kDa, 5 kDa, 10 kDa | Folate-linked liposomal doxorubicin | Increased PEG-linker length resulted in significantly increased tumor accumulation of liposomes. The 10 kDa PEG-linker formulation led to a more than 40% reduction in tumor size compared to the 2 kDa or 5 kDa versions. | [8][9] |
| 4 kDa, 10 kDa | Affibody-MMAE conjugate | Insertion of a 4 kDa or 10 kDa PEG chain significantly improved the circulation half-life of the affibody-drug conjugate (2.5- and 11.2-fold extension, respectively) compared to a non-PEGylated conjugate. However, this was accompanied by a reduction in in vitro cytotoxicity. The 10 kDa PEG conjugate showed the most potent in vivo tumor growth inhibition. | [10][11] |
| PEG8, PEG12 | Antibody-Drug Conjugate (ADC) | In a comparison of ADCs with PEG8 and PEG12 spacers, both showed improved tolerability and pharmacokinetic profiles over shorter or no PEG spacers. These lengths were associated with minimal effects on reticulocyte and platelet counts and liver enzyme levels in rats, in contrast to shorter PEG linkers which induced toxicity. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of different length PEG spacers.
In Vitro Cytotoxicity Assay
This protocol is a generalized procedure for assessing the potency of drug conjugates with varying PEG spacer lengths against cancer cell lines.
-
Cell Culture: Culture the target cancer cell line (e.g., PC-3, BT-474) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Drug Conjugate Preparation: Prepare serial dilutions of the drug conjugates with different PEG spacer lengths in the cell culture medium.
-
Treatment: Remove the old medium from the 96-well plates and add the prepared drug conjugate dilutions to the respective wells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each conjugate.
Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of drug conjugates with different PEG spacer lengths in mice or rats.
-
Animal Acclimatization: Acclimatize the animals (e.g., BALB/c mice or Sprague-Dawley rats) for at least one week before the experiment.
-
Drug Administration: Administer a single intravenous (IV) dose of the drug conjugate with a specific PEG spacer length to a group of animals. The dose will depend on the specific conjugate and study design.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Drug Concentration Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
In Vivo Efficacy Study in Tumor Xenograft Models
This protocol describes a general workflow for assessing the anti-tumor efficacy of drug conjugates with varying PEG spacer lengths in a mouse xenograft model.
-
Tumor Cell Implantation: Subcutaneously implant a specific number of cancer cells (e.g., L540cy) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Animal Grouping and Treatment: Once the tumors reach a predetermined size, randomize the mice into different treatment groups (e.g., vehicle control, non-PEGylated ADC, ADCs with different PEG spacer lengths).
-
Drug Administration: Administer the respective treatments to the mice according to the planned dosing schedule (e.g., once every three days).
-
Tumor Volume and Body Weight Measurement: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Visualizing the Impact of PEG Spacers
Diagrams can help to conceptualize the complex relationships and processes involved in PEGylated drug delivery.
Caption: Experimental workflow for comparing PEG spacer lengths.
References
- 1. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 12. vectorlabs.com [vectorlabs.com]
Safety Operating Guide
Navigating the Disposal of Mal-PEG25-NH2 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of Mal-PEG25-NH2 hydrochloride, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.
While a specific Safety Data Sheet (SDS) for this compound was not identified during the information gathering process, the following procedures are based on guidelines for similar PEG-ylated compounds and general best practices for laboratory chemical waste management. Polyethylene glycol and its derivatives are generally considered to be of low toxicity and are biodegradable. However, adherence to proper disposal protocols is essential to ensure safety and compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Do not allow the product to enter drains.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound as chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases.
-
Store waste in a designated "Satellite Accumulation Area" at or near the point of generation.
-
-
Container Selection and Labeling :
-
Use a chemically compatible and leak-proof container for waste collection. Plastic containers are generally preferred for solid waste.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
-
Waste Accumulation and Storage :
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment system to prevent spills from spreading.
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals. Acids and bases should be stored separately.
-
-
Disposal Pathway :
-
Do not dispose of this compound down the sink or in the regular trash. While PEG compounds are biodegradable, concentrated solutions can impact wastewater treatment processes.[1]
-
Engage a licensed chemical waste disposal contractor for the final disposal of the accumulated waste. This is the standard and recommended practice for all laboratory chemical waste.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Chemical Waste (Generally non-hazardous, but treat as such) |
| Sewer Disposal | Prohibited for undiluted material. |
| Solid Waste Disposal | Prohibited. |
| Primary Disposal Route | Licensed Chemical Waste Disposal Contractor.[1] |
| Container Type | Chemically compatible, sealed container. |
| Labeling | "Hazardous Waste", full chemical name, and hazard information. |
| Storage | Designated Satellite Accumulation Area, segregated from incompatibles. |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG25-NH2 Hydrochloride
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety protocols and logistical information for Mal-PEG25-NH2 hydrochloride, a heterobifunctional PEG linker. By adhering to these procedures, you can ensure a secure laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment is crucial to determine the appropriate level of personal protective equipment. While specific data for this compound is not available, the following recommendations are based on best practices for similar polyethylene (B3416737) glycol (PEG) compounds and general laboratory safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against accidental splashes or generation of dust. For activities with a higher risk of splashing, a face shield worn over safety glasses is recommended.[1][2][3] |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free gloves are preferred to prevent contamination.[4] Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[1] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. Ensure it is buttoned and fits properly.[1] For non-hazardous compounding, a disposable gown or a clean lab coat is suitable.[4] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | If dust is generated and engineering controls are insufficient, a respirator may be necessary.[1][5] A system of local or general exhaust is recommended to keep exposure to airborne particles low. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the compound's stability.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid inhalation of any dust.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before handling, allow the container to slowly warm to room temperature to prevent moisture condensation, which could affect the product's quality.
Step 2: Weighing and Dissolving
-
When weighing the solid, do so in a designated area, taking care to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly. This compound is soluble in water.
Step 3: During Use
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use. After withdrawing a sample, it is good practice to backfill the container with an inert gas like nitrogen or argon to protect the remaining product.
Step 4: Storage
-
Store the compound in a cool, dry, and well-ventilated area.
-
The recommended long-term storage temperature for the powder is -20°C.[7]
-
Protect from light.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Materials: Dispose of contaminated gloves, weighing paper, and other disposable materials in a designated chemical waste container.[5]
-
Unused Product and Solutions: Unused this compound and its solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pharmastate.academy [pharmastate.academy]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Mal-PEG25-NH2 hydrochloride_TargetMol [targetmol.com]
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